molecular formula C12H14O2 B8465266 3-(4-Hydroxyphenyl)cyclohexanone

3-(4-Hydroxyphenyl)cyclohexanone

Cat. No.: B8465266
M. Wt: 190.24 g/mol
InChI Key: XAORBISQKNRUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)cyclohexanone is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Hydroxyphenyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxyphenyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(4-hydroxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C12H14O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,13H,1-3,8H2

InChI Key

XAORBISQKNRUML-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Hydroxyphenyl)cyclohexanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The topic of this guide is the chemical compound identified by the CAS Number 105640-07-1. While the initial request referred to "3-(4-Hydroxyphenyl)cyclohexanone," extensive research indicates that the more prominently documented and commercially available isomer is 4-(4-Hydroxyphenyl)cyclohexanone . This guide will, therefore, focus on this 4-substituted isomer, which is of significant interest to the scientific community.

Introduction

In the landscape of modern pharmaceutical synthesis, the strategic selection of molecular scaffolds and intermediates is paramount to the successful development of novel therapeutic agents. 4-(4-Hydroxyphenyl)cyclohexanone has emerged as a critical building block, valued for its unique structural features that offer a versatile platform for creating complex drug candidates.[1] This technical guide provides a comprehensive overview of 4-(4-Hydroxyphenyl)cyclohexanone, detailing its chemical structure and properties, established synthesis protocols, and its applications in drug discovery and development, with a focus on providing actionable insights for researchers and scientists in the field.

Chemical Structure and Physicochemical Properties

4-(4-Hydroxyphenyl)cyclohexanone is a bifunctional molecule featuring a cyclohexanone ring and a phenol group. This unique combination of a cyclic ketone and an aromatic alcohol imparts a balance of hydrophobicity and hydrophilicity, influencing its solubility and reactivity.

PropertyValueSource
IUPAC Name 4-(4-Hydroxyphenyl)cyclohexanoneN/A
Synonyms 4-(4-Oxocyclohexyl)phenol[2]
CAS Number 105640-07-1[3]
Molecular Formula C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol [3]
Appearance White crystalline solid[4]
Melting Point 168.0 to 172.0 °C
Solubility Soluble in ether and ketone solvents; insoluble in water.[4]

Synthesis of 4-(4-Hydroxyphenyl)cyclohexanone

The synthesis of 4-(4-Hydroxyphenyl)cyclohexanone can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired purity, and scalability. Two prominent methods are detailed below.

Synthesis via Hydrogenation and Oxidation from 4,4'-Biphenol

A well-established, multi-step synthesis commences with 4,4'-biphenol. This method involves the protection of one phenolic hydroxyl group, followed by hydrogenation, oxidation, and final deprotection.

Causality Behind Experimental Choices:

  • Monomethylation: The initial monomethylation of 4,4'-biphenol is a crucial step to differentiate the two hydroxyl groups, preventing undesired side reactions during the subsequent oxidation step.

  • Hydrogenation: Catalytic hydrogenation is employed to selectively reduce one of the aromatic rings to a cyclohexane ring. The choice of catalyst (e.g., Raney Nickel) is critical for achieving high efficiency and selectivity.[5]

  • Oxidation: The secondary alcohol on the cyclohexyl ring is then oxidized to the corresponding ketone. Chromium-based reagents have been traditionally used for this transformation.[5]

  • Demethylation: The final step involves the cleavage of the methyl ether to unveil the phenolic hydroxyl group, yielding the target compound.[5]

Synthesis_from_Biphenol Biphenol 4,4'-Biphenol MethoxyBiphenol 4-Hydroxy-4'-methoxybiphenyl Biphenol->MethoxyBiphenol 1. Monomethylation MethoxyCyclohexanol 4-(4-Methoxyphenyl)cyclohexanol MethoxyBiphenol->MethoxyCyclohexanol 2. Hydrogenation MethoxyCyclohexanone 4-(4-Methoxyphenyl)cyclohexanone MethoxyCyclohexanol->MethoxyCyclohexanone 3. Oxidation Target 4-(4-Hydroxyphenyl)cyclohexanone MethoxyCyclohexanone->Target 4. Demethylation Synthesis_from_Hydroxycyclohexanone Start 4-Hydroxycyclohexanone + Phenol Intermediate 4,4-bis(4-Hydroxyphenyl)cyclohexanol Start->Intermediate 1. Acid-Catalyzed Condensation Target 4-(4-Hydroxyphenyl)cyclohexanone Intermediate->Target 2. Decomposition/ Dehydrogenation

Caption: Synthesis of 4-(4-Hydroxyphenyl)cyclohexanone from 4-Hydroxycyclohexanone.

Spectroscopic and Analytical Data

The structural elucidation of 4-(4-Hydroxyphenyl)cyclohexanone is confirmed through a combination of spectroscopic techniques.

TechniqueData
¹H NMR Expected signals include those for the aromatic protons (typically in the range of δ 6.8-7.2 ppm), the phenolic hydroxyl proton, and the aliphatic protons of the cyclohexanone ring. The protons on the cyclohexanone ring will exhibit complex splitting patterns due to their diastereotopic nature.
¹³C NMR Characteristic peaks are expected for the carbonyl carbon (δ > 200 ppm), the aromatic carbons (δ 115-160 ppm), and the aliphatic carbons of the cyclohexanone ring (δ 20-50 ppm).
IR Spectroscopy Key absorption bands include a broad O-H stretch for the phenol group (around 3300 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and a strong C=O stretch for the ketone (around 1710 cm⁻¹).
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) at m/z 190, along with characteristic fragmentation patterns corresponding to the loss of small molecules and the cleavage of the cyclohexanone and phenyl rings.

Applications in Drug Discovery and Development

The 4-arylcyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the development of ligands for a variety of biological targets. [6]Derivatives of 4-(4-Hydroxyphenyl)cyclohexanone have shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of 4-arylcyclohexanone derivatives against various cancer cell lines. [6]The presence of the phenolic hydroxyl group and the ketone functionality allows for a wide range of chemical modifications to optimize potency and selectivity.

Anti-inflammatory Properties

Derivatives of 4-(4-Hydroxyphenyl)cyclohexanone have demonstrated anti-inflammatory activity. [5]One of the proposed mechanisms of action is the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. [6]

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Cell Surface Receptor Cytokines->Receptor IKK IKK Complex Receptor->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_p65 p65 Nucleus Nucleus NFkB_p65->Nucleus Translocation Gene Pro-inflammatory Gene Expression NFkB_p65->Gene Binds to DNA IkB IκB NFkB_IkB->NFkB_p65 IκB Degradation Compound 4-Arylcyclohexanone Derivative Compound->IKK Inhibits

Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives.

Precursor for Other Active Pharmaceutical Ingredients (APIs)

4-(4-Hydroxyphenyl)cyclohexanone serves as a key starting material in the synthesis of more complex APIs. For instance, it is a precursor in some synthetic routes to Tramadol, a widely used analgesic. [7]While the most common industrial synthesis of Tramadol starts from cyclohexanone, the use of substituted cyclohexanones highlights the adaptability of this chemical class in building complex molecular architectures. [8]

Conclusion

4-(4-Hydroxyphenyl)cyclohexanone is a valuable and versatile intermediate in the field of medicinal chemistry and drug development. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting point for the creation of diverse libraries of compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a foundation for researchers to leverage this important molecule in their drug discovery endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 23). The Role of 4-(4-Hydroxyphenyl)cyclohexanone in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. European Journal of Pharmacology, 902, 174091. Available at: [Link]

  • ChemBK. (2024, April 9). 4-(4-hydroxyphenyl)cyclohexanone. Available at: [Link]

  • Kao Corp. (1989). Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol. EP0303398A1. Google Patents.
  • Synthesis of Tramadol and Analogous. ResearchGate. Available at: [Link]

  • BASF AG. (1999). Process for preparing substituted cyclohexanones. US5886232A. Google Patents.
  • ChemBK. (2024, April 9). 4-(4-hydroxyphenyl)cyclohexanone. Available at: [Link]

  • S. Bar, et al. (2017). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. Available at: [Link]

  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. Available at: [Link]

  • Scribd. Synthesis of Tramadol Lab. Available at: [Link]

  • Vapourtec. (2020, April 16). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Available at: [Link]

  • GRUNENTHAL GMBH. (2002). Tramadol, salts thereof and process for their preparation. US6469213B1. Google Patents.
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. Available at: [Link]

  • ResearchGate. The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic.... Available at: [Link]

  • PrepChem. Synthesis of 4,4-bis(4-hydroxyphenyl)cyclohexanol. Available at: [Link]

Sources

3-(4-Hydroxyphenyl)cyclohexanone CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical utility of 3-(4-Hydroxyphenyl)cyclohexanone , a specialized intermediate distinct from its more common 4-isomer.

Executive Summary & Chemical Identity

3-(4-Hydroxyphenyl)cyclohexanone is a chiral cyclohexanone derivative characterized by a phenolic moiety at the meta-position (C3) relative to the carbonyl group. Unlike its para-substituted isomer (4-(4-Hydroxyphenyl)cyclohexanone, CAS 105640-07-1), which is a symmetric commodity chemical, the 3-isomer is a specialized research intermediate . It serves as a critical pharmacophore scaffold for the synthesis of Mesembrine-type alkaloids and 3-arylcyclohexylamine opioid mimetics .

Chemical Data Table
PropertySpecification
Chemical Name 3-(4-Hydroxyphenyl)cyclohexan-1-one
Common Synonyms 3-(p-Hydroxyphenyl)cyclohexanone; 3-(4-Hydroxyphenyl)-1-cyclohexanone
CAS Number Research Intermediate (No widely established commercial CAS; Analog: 3-(4-Methoxyphenyl)cyclohexanone, CAS 14376-79-5)
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Chirality Possesses one stereocenter at C3; exists as (R)- and (S)-enantiomers.[1][2]
Physical State Viscous oil or low-melting solid (depending on purity/enantiopurity).
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; sparingly soluble in water.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Disambiguation: Do not confuse with 4-(4-Hydroxyphenyl)cyclohexanone (CAS 105640-07-1), which is achiral and used in liquid crystal polymer synthesis. The 3-isomer discussed here is a chiral building block for asymmetric synthesis.

Synthetic Pathways & Protocols

The synthesis of 3-(4-Hydroxyphenyl)cyclohexanone is non-trivial due to the need for regioselective installation of the aryl group at the 3-position. The most authoritative and scalable method is the Rhodium-Catalyzed Conjugate Addition (Michael Addition) of 4-hydroxyphenylboronic acid to 2-cyclohexen-1-one.[3]

Pathway Logic[1]
  • Substrate: 2-Cyclohexen-1-one (Michael acceptor).

  • Nucleophile: 4-Hydroxyphenylboronic acid (Soft nucleophile).[3]

  • Catalyst: Rh(acac)(C₂H₄)₂ with a chiral ligand (e.g., BINAP) allows for enantioselective synthesis, crucial for pharmaceutical applications.[3]

  • Mechanism: The Rh(I) catalyst forms an aryl-Rh species that undergoes 1,4-insertion, followed by hydrolysis.[3]

Visual Workflow (Graphviz)

SynthesisPath cluster_inputs Reagents A 2-Cyclohexen-1-one (Substrate) C Rh(I) Catalyst Cycle (Transmetallation) A->C Coordination B 4-Hydroxyphenylboronic Acid (Nucleophile) B->C Boron Reagent D Oxa-π-allyl Rh Complex (Intermediate) C->D 1,4-Insertion E Hydrolysis (Protonation) D->E H2O/Base F 3-(4-Hydroxyphenyl)cyclohexanone (Product) E->F Yield: ~85-92%

Figure 1: Rhodium-catalyzed conjugate addition pathway for the synthesis of 3-(4-Hydroxyphenyl)cyclohexanone.

Detailed Experimental Protocol

Objective: Synthesis of racemic 3-(4-Hydroxyphenyl)cyclohexanone via Rh-catalysis. Scale: 5.0 mmol.

Reagents:

  • 2-Cyclohexen-1-one: 480 mg (5.0 mmol)

  • 4-Hydroxyphenylboronic acid: 1.03 g (7.5 mmol, 1.5 equiv)

  • [Rh(cod)Cl]₂: 62 mg (2.5 mol %)

  • Triethylamine (Et₃N): 1.0 mL[3]

  • Solvent: 1,4-Dioxane/Water (10:1 v/v)

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve [Rh(cod)Cl]₂ in 10 mL of degassed 1,4-dioxane. Stir for 10 minutes at room temperature.

  • Addition: Add 4-Hydroxyphenylboronic acid and Et₃N to the mixture. Stir for 5 minutes until a homogeneous solution forms.

  • Substrate Injection: Add 2-Cyclohexen-1-one dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 3–5 hours. Monitor conversion by TLC (Hexane/EtOAc 2:1). The starting enone spot (Rf ~0.6) should disappear, and a new lower Rf spot (Rf ~0.3) should appear.[4]

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1M HCl (20 mL) to remove amine and quench the boronate species.[3] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 4:1 to 2:1).

Yield Expectation: 85–92% isolated yield. Validation: ¹H NMR (CDCl₃, 400 MHz): δ 9.1 (s, 1H, OH), 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 2.95 (m, 1H, C3-H), 2.30–2.60 (m, 4H), 1.70–2.10 (m, 4H).

Pharmaceutical Utility & Applications

The 3-isomer is a high-value scaffold because the meta-substitution pattern mimics the spatial arrangement found in several bioactive alkaloid classes.[3]

Mesembrine Alkaloid Synthesis

The 3-arylcyclohexanone skeleton is the direct precursor to the cis-3a-aryloctahydroindole core of Sceletium alkaloids (e.g., Mesembrine, Mesembrenone). These compounds are potent serotonin reuptake inhibitors (SSRIs) and PDE4 inhibitors.[3]

  • Mechanism: The ketone at C1 allows for reductive amination or Robinson annulation to build the indole ring system, while the C3-aryl group remains fixed in the pharmacophoric position.

Opioid Receptor Ligands

3-(3-Hydroxyphenyl)cyclohexanones are classic intermediates for Tramadol analogs (though Tramadol is 1,2-substituted, the 3-aryl isomer allows access to novel binding pockets). The 4-hydroxy variant (this topic) is often used to probe hydrogen-bonding interactions in the receptor's orthosteric site.[3]

Asymmetric Building Blocks

Using chiral ligands (e.g., (R)-BINAP) in the synthesis step allows for the production of enantiopure (R)- or (S)-3-(4-hydroxyphenyl)cyclohexanone. This is critical for drug development, where enantiomers often exhibit vastly different toxicology profiles.

Quality Control & Characterization

To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18 column, MeCN/H₂O gradient)≥ 98.0% (Area %)
Identity ¹H NMR (400 MHz, DMSO-d₆)Conforms to structure; no residual boronic acid.[3]
Residual Metal ICP-MSRh < 10 ppm (Critical for pharma intermediates)
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)≥ 99% ee (if asymmetric synthesis is claimed)

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The phenolic hydroxyl group is susceptible to oxidation (quinonoid formation) upon prolonged exposure to air/light.[3]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[3] Use a fume hood during the synthesis, especially when handling boronic acids and volatile solvents.

References

  • Hayashi, T., et al. "Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to enones." Journal of the American Chemical Society, 120(22), 5579–5580 (1998). Link

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 95(7), 2457–2483 (1995). Link

  • Takaya, Y., et al. "Rhodium-catalyzed asymmetric 1,4-addition of aryl- and alkenylboronic acids to enones." Tetrahedron: Asymmetry, 10(20), 4047-4056 (1999). Link

  • PubChem Compound Summary. "4-(4-Hydroxyphenyl)cyclohexanone (Isomer Comparison)." National Center for Biotechnology Information. Link(Note: Cited for structural comparison of the commercially available 4-isomer).

Sources

Precision-Targeting the C3-Position: A Technical Guide to 3-Substituted Cyclohexanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The 3-substituted cyclohexanone scaffold represents a "privileged structure" in medicinal chemistry, distinct from its thermodynamically accessible 2,6-disubstituted counterparts (often derived from simple aldol condensations). The biological value of the C3-position lies in its ability to introduce a stable chiral center that dictates the spatial orientation of the cyclohexane ring, typically locking it into a specific chair conformation where the C3-substituent adopts an equatorial position to minimize 1,3-diaxial interactions.

For drug developers, this scaffold offers two primary utility vectors:

  • Direct Bioactivity: As a pharmacophore in neuroactive agents (PDE4 inhibitors) and antimicrobials.

  • Chiral Building Block: As a high-fidelity precursor for complex natural products (e.g., Lycorine alkaloids) and bioisosteres of lactam-based drugs like Rolipram.

Structural Logic

Unlike C2-substitution, which is prone to racemization via enolization, C3-substitution is configurationally stable. This stability is critical for maintaining high affinity in protein-ligand interactions, particularly in enzymes like Phosphodiesterase-4 (PDE4) where stereochemistry determines the potency window between therapeutic effect and emetic side effects.

Synthetic Architectures: Stereoselective Access

To access high-value biological activity, synthesis must be enantioselective. The industry standard has shifted from chiral pool synthesis to Organocatalytic Asymmetric Conjugate Addition .

Core Methodology: The Organocatalytic Route

The most robust protocol involves the Michael addition of nucleophiles (boronic acids, malonates, or nitroalkanes) to 2-cyclohexen-1-one, catalyzed by chiral amines or Rhodium complexes.

DOT Diagram: Enantioselective Synthesis Workflow

The following diagram illustrates the logic flow for generating Enantioenriched 3-Arylcyclohexanones, a common motif in bioactive analogs.

SynthesisWorkflow Precursor Cyclohex-2-en-1-one Insertion Migratory Insertion (Enantio-determining Step) Precursor->Insertion Reagent Aryl Boronic Acid (Ar-B(OH)2) Transmetallation Transmetallation (Rh-Ar Species) Reagent->Transmetallation Catalyst Rh(I) + Chiral Ligand (e.g., BINAP) Catalyst->Transmetallation Transmetallation->Insertion Active Species Hydrolysis Hydrolysis Insertion->Hydrolysis Rh-Enolate Hydrolysis->Catalyst Regeneration Product 3-Arylcyclohexanone (>95% ee) Hydrolysis->Product

Figure 1: Rhodium-catalyzed asymmetric conjugate addition cycle for synthesizing 3-arylcyclohexanones with high enantiomeric excess.

Biological Activity Profiles

A. Neurotherapeutics: PDE4 Inhibition (Rolipram Analogs)

The most significant application of 3-substituted cyclohexanones is in the design of Phosphodiesterase-4 (PDE4) inhibitors for treating inflammation (COPD, asthma) and depression.

  • Mechanism: PDE4 hydrolyzes cAMP.[1] Inhibition leads to elevated intracellular cAMP, activating Protein Kinase A (PKA) and downregulating inflammatory cytokines (TNF-α).

  • The Cyclohexanone Connection: While Rolipram is a pyrrolidinone, 3-arylcyclohexanone analogs act as bioisosteres. The ketone carbonyl mimics the hydrogen-bond accepting capability of the lactam, while the 3-aryl group occupies the hydrophobic pocket of the enzyme.

  • Key Data Point: Analogs with a 3-(3-cyclopentyloxy-4-methoxyphenyl) substitution pattern often retain nanomolar potency (IC50 < 50 nM) while altering the metabolic profile.

B. Antimicrobial & Cytotoxic Activity

Derivatives functionalized at C3 (often via Mannich reactions or subsequent derivatization of the ketone) show broad-spectrum activity.

Compound ClassTarget Organism/Cell LineActivity Metric (Approx.)[2][3]Mechanism of Action
3-Arylcyclohexanones HeLa, MCF-7 (Cancer Lines)IC50: 5 - 15 µMTubulin polymerization inhibition; Induction of apoptosis via Caspase-3.
Mannich Bases S. aureus, E. coliMIC: 12 - 50 µg/mLMembrane disruption and interference with bacterial cell wall synthesis.
Spiro-hydantoins Candida albicansMIC: 64 µg/mLErgosterol biosynthesis inhibition (fungal membrane target).

Structure-Activity Relationship (SAR)

The biological efficacy of these analogs is governed by strict SAR rules, particularly regarding the C3 substituent.

  • Steric Bulk at C3:

    • Observation: Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) generally increase potency against PDE4 compared to simple alkyl chains.

    • Reasoning: The hydrophobic pocket of the target protein requires significant Van der Waals contact, which flat aromatic rings provide efficiently.

  • Stereochemistry (The Easson-Stedman Hypothesis):

    • Observation: The (R)-enantiomer of 3-aryl derivatives is often significantly more potent than the (S)-enantiomer (or vice versa depending on the specific target pocket).

    • Implication: Racemic mixtures dilute efficacy. Asymmetric synthesis (as detailed in Section 2) is mandatory for clinical candidates.

  • Ketone Functionality:

    • Reduction of the C1-ketone to an alcohol often decreases activity in PDE4 inhibitors (loss of H-bond acceptor) but may increase antimicrobial activity by improving membrane permeability.

DOT Diagram: Mechanism of Action (PDE4 Inhibition)

MoA Inhibitor 3-Substituted Cyclohexanone Analog Enzyme PDE4 Enzyme (Active Site) Inhibitor->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex Enzyme->Complex Substrate cAMP Enzyme->Substrate Normal Function Signal Increased Intracellular cAMP Levels Complex->Signal Prevents Hydrolysis Degradation AMP (Inactive) Substrate->Degradation Hydrolysis (Blocked) Effect Downregulation of TNF-alpha / Cytokines Signal->Effect

Figure 2: Signal transduction pathway for PDE4 inhibition by cyclohexanone analogs, leading to anti-inflammatory effects.

Experimental Protocols

Protocol A: Synthesis of 3-(3,4-Dimethoxyphenyl)cyclohexanone

Target: A core intermediate for Rolipram-like analogs.

  • Reagents: Cyclohex-2-enone (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.5 eq), Rh(acac)(C2H4)2 (3 mol%), (R)-BINAP (4.5 mol%).

  • Solvent: Dioxane/Water (10:1).

  • Procedure:

    • Charge a Schlenk flask with Rh catalyst, (R)-BINAP, and boronic acid under Argon.

    • Add degassed solvent and stir at room temperature for 15 min to generate the active catalyst.

    • Add cyclohex-2-enone dropwise.

    • Heat to 100°C for 3 hours (monitor via TLC/HPLC).

    • Quench: Cool to RT and add saturated NaHCO3.

    • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4.

    • Purification: Flash column chromatography (Hexane/EtOAc 4:1).

  • Validation: 1H NMR should show a diagnostic multiplet at ~3.0 ppm (H3 proton) and disappearance of vinylic protons. Chiral HPLC to confirm ee >90%.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target: Validation of anticancer potential.

  • Cell Seeding: Seed HeLa cells (5 x 10^3 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

  • Measurement: Aspirate supernatant, dissolve formazan crystals in 150 µL DMSO. Measure absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability = (Abs_sample / Abs_control) * 100. Plot dose-response curve to determine IC50.

References

  • Synthesis and antimicrobial activity of new 3-substituted cyclohexanespiro-5-hydantoin derivatives. University of Ruse. [Link]

  • Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition. Organic Letters (ACS). [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones via conjugate addition. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and biological evaluation of 3-arylcoumarin derivatives (Context: 3-aryl substitution logic). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. DergiPark. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Rhodium-Catalyzed Conjugate Addition of 4-Hydroxyphenylboronic Acid to Cyclohexenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rhodium-catalyzed conjugate addition, often referred to as the Hayashi-Miyaura reaction, represents a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4][5] This powerful transformation enables the 1,4-addition of organoboron reagents to α,β-unsaturated systems, providing access to a diverse array of functionalized molecules with high efficiency and selectivity.[6][7][8] The reaction's tolerance of a wide variety of functional groups, coupled with the use of relatively mild and bench-stable organoboron reagents, has cemented its importance in both academic research and industrial applications, particularly in the synthesis of pharmaceutical intermediates and complex natural products.[4][9][10][11]

This guide provides a comprehensive overview of the rhodium-catalyzed conjugate addition of 4-hydroxyphenylboronic acid to cyclohexenone. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust methodology in their synthetic endeavors.

Mechanistic Insights: The Catalytic Cycle

The currently accepted mechanism for the rhodium-catalyzed conjugate addition of arylboronic acids to enones involves a Rh(I) catalytic cycle.[12] Understanding this cycle is paramount for troubleshooting and optimizing the reaction conditions. The key steps are outlined below:

  • Transmetalation: The catalytic cycle is initiated by the transmetalation of the aryl group from the boronic acid to a rhodium(I)-hydroxo or rhodium(I)-alkoxo complex.[12] This step is often considered the rate-determining step of the overall reaction. The presence of a base is crucial to facilitate this process, likely by forming a more nucleophilic boronate species.

  • Carbometalation (Migratory Insertion): The resulting aryl-rhodium(I) species then undergoes migratory insertion with the cyclohexenone. The enone coordinates to the rhodium center, and the aryl group migrates to the β-carbon of the double bond, forming a rhodium enolate intermediate.[12]

  • Protonolysis: The rhodium enolate intermediate is then protonated, typically by a protic solvent like water or an alcohol, to release the final product, 3-(4-hydroxyphenyl)cyclohexan-1-one, and regenerate the rhodium(I)-hydroxo or -alkoxo complex, which can then re-enter the catalytic cycle.[12]

Visualization of the Catalytic Cycle

Rhodium-Catalyzed Conjugate Addition cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products A [L-Rh(I)-OH] B [L-Rh(I)-Ar] A->B Transmetalation + ArB(OH)₂ C [L-Rh(I)-Enolate] B->C Carbometalation + Cyclohexenone C->A Protonolysis + H₂O Product 3-(4-hydroxyphenyl)- cyclohexan-1-one C->Product ArBOH2 4-Hydroxyphenyl- boronic Acid ArBOH2->A Enone Cyclohexenone Enone->B H2O H₂O H2O->C

Caption: Catalytic cycle for the rhodium-catalyzed conjugate addition.

Experimental Protocol

This protocol details a reliable method for the rhodium-catalyzed conjugate addition of 4-hydroxyphenylboronic acid to cyclohexenone. The quantities provided are for a typical laboratory-scale reaction and can be scaled accordingly.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
CyclohexenoneC₆H₈O96.130.48 g (0.5 mL)5.0Purify by distillation if necessary.
4-Hydroxyphenylboronic AcidC₆H₇BO₃137.930.83 g6.0Use a high-purity grade.
[Rh(acac)(CO)₂]C₇H₇O₄Rh258.0412.9 mg0.05 (1 mol%)Rhodium precursor.
BINAP (racemic or chiral)C₄₄H₃₂P₂622.6734.2 mg0.055 (1.1 mol%)Ligand.
1,4-DioxaneC₄H₈O₂88.1120 mL-Anhydrous.
WaterH₂O18.022 mL-Degassed, deionized.
Triethylamine (Et₃N)C₆H₁₅N101.190.21 mL1.5Base.
Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
Reaction Setup
  • To a clean and dry Schlenk flask, add [Rh(acac)(CO)₂] (12.9 mg, 0.05 mmol) and BINAP (34.2 mg, 0.055 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe and stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed. The color should be a clear yellow-orange.

Reaction Execution
  • To the catalyst solution, add 4-hydroxyphenylboronic acid (0.83 g, 6.0 mmol) and cyclohexenone (0.48 g, 5.0 mmol).

  • Add the remaining 1,4-dioxane (10 mL), degassed water (2 mL), and triethylamine (0.21 mL, 1.5 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

Workup and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) to afford the pure 3-(4-hydroxyphenyl)cyclohexan-1-one.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Rh catalyst and ligand to Schlenk flask. B 2. Purge with inert gas. A->B C 3. Add solvent and stir to dissolve. B->C D 4. Add boronic acid, enone, and remaining solvents/base. C->D E 5. Heat to 100°C and stir. D->E F 6. Monitor reaction progress (TLC/GC-MS). E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with ethyl acetate. G->H I 9. Wash with brine, dry, and concentrate. H->I J 10. Purify by column chromatography. I->J Product Pure Product J->Product

Caption: Step-by-step experimental workflow.

Key Considerations and Troubleshooting

  • Choice of Ligand: The ligand plays a crucial role in the efficiency and selectivity of the reaction.[13] While BINAP is a common and effective choice, other phosphine ligands can also be employed.[14][15] For asymmetric synthesis, a chiral, enantiopure ligand such as (S)- or (R)-BINAP is required to induce stereoselectivity.[6][16]

  • Solvent System: A mixture of a water-miscible organic solvent (like 1,4-dioxane or THF) and water is often optimal.[6] Water is believed to facilitate the protonolysis step and can also aid in the dissolution of the boronic acid.

  • Base: The choice and amount of base can influence the reaction rate. While triethylamine is commonly used, other bases like potassium carbonate or cesium carbonate can also be effective. The base is essential for the transmetalation step.

  • Temperature: The reaction is typically performed at elevated temperatures (80-100 °C) to ensure a reasonable reaction rate.[6] Lower temperatures may lead to incomplete conversion.

  • Purity of Reagents: The purity of the cyclohexenone and 4-hydroxyphenylboronic acid is critical. Impurities can inhibit the catalyst and lead to lower yields.

  • Inert Atmosphere: While some rhodium-catalyzed reactions show tolerance to air, maintaining an inert atmosphere is good practice to prevent oxidation of the phosphine ligand and potential deactivation of the catalyst.

Conclusion

The rhodium-catalyzed conjugate addition of 4-hydroxyphenylboronic acid to cyclohexenone is a highly reliable and versatile method for constructing a key structural motif found in numerous biologically active molecules. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can consistently achieve high yields of the desired product. The flexibility in the choice of ligands and reaction conditions further enhances the utility of this reaction, making it an indispensable tool in the arsenal of the modern synthetic chemist.

References

  • Feringa, B. L., & de Vries, J. G. (2010).
  • Li, J., et al. (2022). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers.
  • Macmillan Group. (n.d.).
  • Zigterman, J. L., et al. (2007). Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides. The Journal of Organic Chemistry, 72(23), 8870–8876.
  • Hayashi, T. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2001(S1), 879-887.
  • Lai, J., et al. (2022). Palladium Catalyzed Enantioselective Hayashi–Miyaura Reaction for Pharmaceutically Important 4-Aryl-3,4-dihydrocoumarins. Organic Letters, 24(7), 1537–1542.
  • Janssen, D. B., et al. (2005). Palladium-Catalyzed Enantioselective Conjugate Addition of Arylboronic Acids. Organic Letters, 7(22), 4975–4978.
  • The Ligand Effects in the Rhodium Catalyzed 1,4-Addition Reaction of Terminal Alkynes to α,β-Unsaturated Ketones. (2008).
  • Vandyck, K., et al. (2005). Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids to Enones Using DIPHONANE: A Novel Chiral Bisphosphine Ligand. Organic Letters, 7(3), 363–366.
  • Ikeda, R., et al. (2023). [P1-1pm-04] Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones Using an Imidazolium Salt Bearing a γ-Cyclodextrin. The 106th CSJ Annual Meeting.
  • Chen, C.-H., et al. (2014). Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. Molecules, 19(12), 21375–21390.
  • Stoltz, B. M., et al. (2015). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Cyclic Electrophiles. Organic Syntheses, 92, 29-41.
  • Takaya, Y., et al. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580.
  • Szabó, K. J. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1166–1187.
  • Russo, J. (2021, March 2). Fujiwara-Moritani and Hayashi-Miyaura reactions [Video]. YouTube.
  • Hayashi, T., & Miyaura, N. (n.d.). Hayashi‐Miyaura reaction.
  • Genet, J. P., & Darses, S. (2007). Strategy of total synthesis based on the use of Rh-catalyzed stereoselective 1,4-addition. Organic & Biomolecular Chemistry, 5(13), 2058–2067.
  • Dou, X., et al. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids.

Sources

Application Note: Protocol for the 1,4-Conjugate Addition of Phenols to 2-Cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Aryloxy Cyclohexanones

The 3-aryloxy cyclohexanone scaffold is a privileged structural motif found in a variety of biologically active molecules and serves as a versatile intermediate in the synthesis of complex natural products and pharmaceuticals. The formation of this C-O bond via a 1,4-conjugate addition (or Michael addition) of a phenol to a cyclic enone like 2-cyclohexen-1-one is a direct and atom-economical approach.[1]

However, employing phenols as oxygen-centered nucleophiles in Michael additions presents unique challenges. Compared to their sulfur or carbon counterparts, phenols are moderately acidic and their corresponding phenoxides, while nucleophilic, can lead to reversible reactions. Furthermore, achieving selectivity and high yields requires careful optimization of reaction conditions to favor the desired 1,4-addition pathway over potential side reactions.

This guide provides a comprehensive overview of the reaction mechanism, a detailed, field-proven protocol for a base-catalyzed 1,4-addition, and expert insights into troubleshooting and alternative catalytic systems.

Pillar 1: The Underlying Reaction Mechanism

The 1,4-addition of a phenol to 2-cyclohexen-1-one is a classic example of a Michael addition reaction.[2][3] The reaction proceeds through the activation of the phenol by a base to form a more potent nucleophile, the phenoxide anion. This anion then attacks the electrophilic β-carbon of the α,β-unsaturated ketone.

The key steps are:

  • Deprotonation: A base removes the acidic proton from the phenol (pKa ≈ 10) to generate a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the electron-deficient β-carbon (the "4-position") of the 2-cyclohexen-1-one. This is driven by the electronic conjugation of the enone system, which delocalizes the carbonyl's electron-withdrawing effect, creating a partial positive charge on the β-carbon.[2]

  • Enolate Formation & Protonation: The attack forms a new C-O bond and generates a resonance-stabilized enolate intermediate.

  • Tautomerization/Protonation: This enolate is then protonated during aqueous workup (or by any available proton source) to yield the final 3-(phenoxy)cyclohexan-1-one product.

Michael_Addition_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide + B: base Base (B:) protonated_base HB⁺ base->protonated_base + H⁺ enolate Resonance-Stabilized Enolate Intermediate phenoxide->enolate + 2-Cyclohexen-1-one cyclohexenone 2-Cyclohexen-1-one product 3-(Phenoxy)cyclohexan-1-one enolate->product + H⁺ (from Workup) Experimental_Workflow A Setup Flame-dry flask under N₂/Ar B Base Suspension Add NaH and anhydrous THF A->B C Phenoxide Formation Cool to 0°C, add Phenol solution dropwise B->C D Enone Addition Add 2-Cyclohexen-1-one dropwise at 0°C C->D E Reaction Warm to RT, stir 4-12h (TLC monitoring) D->E F Quench Cool to 0°C, add sat. aq. NH₄Cl E->F G Extraction Add EtOAc/H₂O, separate layers F->G H Drying & Concentration Wash with brine, dry over MgSO₄, evaporate G->H I Purification Flash Column Chromatography H->I J Characterization NMR, IR, MS I->J

Sources

Preparation of 3-(4-Hydroxyphenyl)cyclohexanol via Ketone Reduction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 3-(4-hydroxyphenyl)cyclohexanol through the chemical reduction of its corresponding ketone precursor, 3-(4-hydroxyphenyl)cyclohexanone. This application note provides researchers, scientists, and professionals in drug development with a robust theoretical framework and actionable, field-proven protocols. The methodologies presented herein emphasize safety, efficiency, and high-yield production of the target alcohol. A primary focus is placed on the use of sodium borohydride as a mild and selective reducing agent. The causality behind experimental choices, from reagent selection to purification strategies, is thoroughly explained to ensure a deep understanding of the chemical transformation.

Introduction and Significance

3-(4-Hydroxyphenyl)cyclohexanol and its derivatives are valuable molecular scaffolds in medicinal chemistry and materials science. The presence of both a hydroxylated phenyl ring and a cyclohexanol moiety imparts a unique combination of polarity, rigidity, and hydrogen bonding capabilities. These structural features are often sought after in the design of novel therapeutic agents and functional materials. For instance, analogs of this compound have been explored for their potential as building blocks for liquid crystalline polyesters. The controlled synthesis of this diol, particularly with defined stereochemistry, is therefore of significant interest.

The most common and direct route to 3-(4-hydroxyphenyl)cyclohexanol is the reduction of the carbonyl group in 3-(4-hydroxyphenyl)cyclohexanone. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a frequently employed reagent due to its operational simplicity, mild reaction conditions, and excellent chemoselectivity for aldehydes and ketones.[1] This document will focus on the sodium borohydride-mediated reduction, providing a detailed protocol and discussing the underlying chemical principles.

Reaction Mechanism and Stereochemical Considerations

The reduction of a cyclohexanone derivative with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction typically proceeds in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.

The stereochemical outcome of the reduction is a critical aspect to consider. The reduction of a substituted cyclohexanone can lead to the formation of two diastereomeric products: a cis isomer and a trans isomer. The facial selectivity of the hydride attack is influenced by steric and electronic factors.[2][3] In the case of 3-(4-hydroxyphenyl)cyclohexanone, the bulky 4-hydroxyphenyl group at the C3 position will influence the trajectory of the incoming hydride.

Generally, the hydride can attack from two faces:

  • Axial Attack: The hydride approaches from the axial face of the cyclohexanone ring, leading to the formation of an equatorial alcohol.

  • Equatorial Attack: The hydride approaches from the equatorial face, resulting in an axial alcohol.

The preferred pathway is often dictated by the steric hindrance presented by the substituents on the ring. For many substituted cyclohexanones, axial attack is favored as it avoids steric clash with the axial hydrogens at C2 and C6, leading to the thermodynamically more stable equatorial alcohol as the major product.[3] However, the precise diastereomeric ratio can be influenced by the specific reaction conditions, including temperature and solvent.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products ketone 3-(4-Hydroxyphenyl)cyclohexanone hydride_attack Nucleophilic Hydride Attack ketone->hydride_attack nabh4 Sodium Borohydride (NaBH₄) nabh4->hydride_attack alkoxide Alkoxide Intermediate hydride_attack->alkoxide Hydride Transfer protonation Protonation alkoxide->protonation From Protic Solvent cis_product cis-3-(4-Hydroxyphenyl)cyclohexanol protonation->cis_product trans_product trans-3-(4-Hydroxyphenyl)cyclohexanol protonation->trans_product

Caption: Reaction pathway for the reduction of 3-(4-hydroxyphenyl)cyclohexanone.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 3-(4-hydroxyphenyl)cyclohexanol.

Materials and Equipment
Reagents and Solvents Equipment
3-(4-Hydroxyphenyl)cyclohexanoneRound-bottom flask (100 mL)
Sodium borohydride (NaBH₄)Magnetic stirrer and stir bar
Methanol (MeOH), ACS gradeIce bath
Dichloromethane (DCM), ACS gradeSeparatory funnel (250 mL)
Saturated aqueous ammonium chloride (NH₄Cl)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Glass funnel and filter paper
Deionized waterBeakers and graduated cylinders
Silica gel (for column chromatography)Thin-layer chromatography (TLC) plates and chamber
Ethyl acetate and hexanes (for TLC and column)UV lamp for TLC visualization
Detailed Step-by-Step Procedure

Safety Precaution: Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-hydroxyphenyl)cyclohexanone (1.0 g, 5.26 mmol) in methanol (25 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.24 g, 6.31 mmol, 1.2 equivalents) to the cooled solution in small portions over 15-20 minutes. The addition should be controlled to prevent excessive foaming.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates the reaction is proceeding.

  • Quenching the Reaction: After 1 hour, carefully quench the reaction by the slow, dropwise addition of deionized water (10 mL) to decompose any unreacted sodium borohydride. Subsequently, add saturated aqueous ammonium chloride (15 mL) to neutralize the reaction mixture.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product, as identified by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(4-hydroxyphenyl)cyclohexanol as a white to off-white solid. Determine the yield and characterize the product.

Caption: Experimental workflow for the synthesis of 3-(4-hydroxyphenyl)cyclohexanol.

Characterization Data

The synthesized 3-(4-hydroxyphenyl)cyclohexanol should be characterized to confirm its identity and purity. The following table summarizes the expected analytical data.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons, the proton on the carbon bearing the hydroxyl group (CH-OH), and the cyclohexyl ring protons. The chemical shift and multiplicity of the CH-OH proton can provide information about the stereochemistry.
¹³C NMR Peaks for the aromatic carbons, the carbon attached to the hydroxyl group, and the other cyclohexyl carbons.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol and phenolic hydroxyl groups. The disappearance of the strong carbonyl (C=O) stretch from the starting ketone (around 1700-1720 cm⁻¹) is a key indicator of a successful reduction.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of 3-(4-hydroxyphenyl)cyclohexanol.
Melting Point A sharp melting point range indicates a pure compound.

Alternative Reduction Methods

While sodium borohydride is a convenient and effective reagent, other methods can also be employed for the reduction of 3-(4-hydroxyphenyl)cyclohexanone.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[4][5] Catalytic hydrogenation is often highly efficient and can be performed under various conditions of temperature and pressure.[6] However, it requires specialized equipment for handling hydrogen gas safely. This method can sometimes lead to the reduction of the aromatic ring if harsh conditions are used.[7]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups. While it will readily reduce the ketone, its high reactivity requires anhydrous conditions and careful handling.

The choice of reduction method will depend on the desired scale of the reaction, available equipment, and the presence of other functional groups in the molecule that may be sensitive to certain reducing agents.

Troubleshooting and Optimization

Problem Possible Cause Solution
Incomplete Reaction Insufficient reducing agent.Increase the equivalents of NaBH₄ (e.g., to 1.5 equivalents).
Low reaction temperature.Allow the reaction to warm to room temperature after the initial stirring in the ice bath.
Deactivated NaBH₄.Use a fresh bottle of sodium borohydride.
Low Yield Incomplete extraction.Increase the number of extractions or use a different extraction solvent.
Loss during purification.Optimize the column chromatography conditions (e.g., choice of solvent system, silica gel loading).
Formation of Byproducts Over-reduction (if using a stronger reducing agent).Use a milder reducing agent like NaBH₄.
Side reactions due to impurities.Ensure the starting material and solvents are of high purity.

Conclusion

The reduction of 3-(4-hydroxyphenyl)cyclohexanone to 3-(4-hydroxyphenyl)cyclohexanol is a fundamental and valuable transformation in organic synthesis. The protocol detailed in this application note, utilizing sodium borohydride, offers a reliable and accessible method for researchers in various scientific disciplines. By understanding the underlying principles of the reaction mechanism, stereochemistry, and purification techniques, scientists can confidently and efficiently synthesize this important chemical intermediate for their research and development endeavors.

References

  • Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894–6903. [Link][2][8]

  • Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
  • Wigfield, D. C., & Phelps, D. J. (1974). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Canadian Journal of Chemistry, 52(6), 1144-1147. [Link][3]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
  • Koskinen, A. M. P. (1998).
  • Scribd. (n.d.). Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link][1]

  • Google Patents. (n.d.). EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.
  • ResearchGate. (n.d.). (a) Cyclohexanone Hydrogenation. Reaction conditions: catalyst 25 mg, 5.... Retrieved from [Link][4]

  • Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis, 220(1), 188-199. [Link][9]

  • YouTube. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Retrieved from [Link][7]

  • Google Patents. (n.d.). US5886232A - Process for preparing substituted cyclohexanones. Retrieved from [6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Rh-Catalyzed Arylation of Cyclic Enones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Rhodium-catalyzed arylation of cyclic enones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this powerful C-C bond-forming reaction and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments. Each problem is followed by a series of potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low or No Conversion of the Starting Enone

You've set up your reaction, but after the specified time, TLC or GC-MS analysis shows a significant amount of unreacted cyclic enone.

Question: I'm observing low to no conversion of my starting enone. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common issue that can often be resolved by systematically evaluating the key components of your reaction. Here are the primary areas to investigate:

1. Catalyst Activity and Loading:

  • Cause: The rhodium catalyst may be inactive or used at too low a concentration. Rh(I) precatalysts can be sensitive to air and moisture.

  • Solution:

    • Use a freshly opened bottle of the rhodium precatalyst or one that has been stored under an inert atmosphere.

    • Consider using a more robust precatalyst like [Rh(acac)(C2H4)2] or [RhCl(cod)]2.

    • Increase the catalyst loading incrementally, for example, from 1 mol% to 3 mol% or even 5 mol% for particularly challenging substrates[1]. Reactions can be sensitive to catalyst loading, and a higher concentration may be necessary to achieve high conversion[1].

2. Ligand Selection and Integrity:

  • Cause: The chosen ligand may not be optimal for your specific substrate combination. Phosphine ligands, in particular, can be prone to oxidation.

  • Solution:

    • Phosphine vs. Diene Ligands: While phosphine ligands like BINAP are classic choices, chiral diene ligands have shown excellent reactivity, sometimes in cases where phosphine systems are inactive[2]. Consider screening a small panel of both phosphine and chiral diene ligands.

    • Ensure your ligand is pure and has been handled under an inert atmosphere.

3. Reaction Conditions: Solvent, Temperature, and Base:

  • Cause: The reaction environment plays a critical role in the catalytic cycle.

  • Solution:

    • Solvent: Protic solvents like water are often crucial for the transmetalation step with arylboronic acids. A common solvent system is a mixture of an organic solvent (like dioxane or THF) with water (e.g., 10:1 ratio)[3][4].

    • Temperature: While many reactions proceed at room temperature, sluggish reactions can often be accelerated by heating. Temperatures between 60-100 °C are commonly employed[3][4].

    • Base: The presence of a base is often required to facilitate the transmetalation step by forming a more active rhodium-hydroxo species[5]. Common bases include KOH, Cs2CO3, or Et3N[2][3]. The choice of base can also influence the reaction pathway; for instance, Et3N has been shown to inhibit aldol cyclization side reactions in certain substrates[2][6].

4. Quality of Reagents:

  • Cause: The arylboronic acid may have degraded, or the cyclic enone might contain impurities that inhibit the catalyst.

  • Solution:

    • Use high-purity arylboronic acid. It is often beneficial to use a freshly opened bottle or to recrystallize older batches.

    • Ensure your cyclic enone is pure. If necessary, purify it by distillation or column chromatography before use.

A logical workflow for troubleshooting low conversion is outlined in the diagram below.

LowConversionTroubleshooting Start Low Conversion Observed CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst CheckLigand Evaluate Ligand Choice & Integrity CheckCatalyst->CheckLigand If no improvement Success Improved Conversion CheckCatalyst->Success Issue Resolved OptimizeConditions Optimize Reaction Conditions (Solvent, Temp, Base) CheckLigand->OptimizeConditions If no improvement CheckLigand->Success Issue Resolved CheckReagents Verify Reagent Quality OptimizeConditions->CheckReagents If no improvement OptimizeConditions->Success Issue Resolved CheckReagents->Success Issue Resolved

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you observe the formation of unintended products, which complicates purification and lowers the yield of the desired arylated enone.

Question: My reaction is messy, with several side products. What are the common side reactions and how can I suppress them?

Answer:

Side product formation is often indicative of a non-optimal reaction pathway or the presence of reactive impurities. Here are some common side reactions and mitigation strategies:

1. Protodeboronation of the Arylboronic Acid:

  • Cause: This is the protonolysis of the arylboronic acid, which consumes the arylating agent without it participating in the desired reaction. This can be exacerbated by prolonged reaction times at high temperatures or overly acidic/basic conditions.

  • Solution:

    • Use a slight excess (e.g., 1.2-1.5 equivalents) of the arylboronic acid to compensate for any loss.

    • Try to keep reaction times as short as possible by optimizing other parameters.

    • Ensure the pH of the reaction is not excessively acidic or basic.

2. Hydrodehalogenation of Aryl Halide (if used as the aryl source):

  • Cause: If you are using an aryl halide instead of a boronic acid, a common side reaction is the reduction of the aryl halide to the corresponding arene[1]. This is often caused by a β-hydride elimination from the catalyst-ligand complex.

  • Solution:

    • Careful selection of the phosphine ligand can minimize this side reaction. Bulky, electron-rich phosphines can sometimes suppress hydrodehalogenation[1].

3. Self-Cyclization or Polymerization of the Enone:

  • Cause: Some enone substrates, particularly those with other functional groups, can undergo self-cyclization or polymerization under basic conditions[2].

  • Solution:

    • Screen different bases. A milder or non-nucleophilic base like triethylamine might be preferable to strong bases like KOH or Cs2CO3[2].

    • Lower the reaction temperature to disfavor these higher activation energy side reactions.

4. 1,2-Addition instead of 1,4-Conjugate Addition:

  • Cause: While less common with rhodium catalysts compared to organolithium or Grignard reagents, 1,2-addition to the carbonyl group can sometimes occur.

  • Solution:

    • This is highly dependent on the catalyst and ligand system. The use of Rh(I) complexes strongly favors the 1,4-addition pathway. If 1,2-addition is observed, re-evaluating the choice of rhodium precursor and ligand is the best course of action.

Side ProductCommon CauseRecommended Solution
Arene (from protodeboronation)Degradation of arylboronic acidUse fresh arylboronic acid, use a slight excess, minimize reaction time.
Arene (from hydrodehalogenation)β-hydride elimination from catalystOptimize phosphine ligand; use arylboronic acid instead of aryl halide.
Enone self-cyclization productStrong base, high temperatureScreen milder bases (e.g., Et3N), lower reaction temperature.[2]
1,2-addition productNon-optimal catalyst systemConfirm the use of a suitable Rh(I) precursor and ligand combination.

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions regarding the Rh-catalyzed arylation of cyclic enones.

1. What is the generally accepted mechanism for the Rh-catalyzed 1,4-addition of arylboronic acids to enones?

The catalytic cycle is generally understood to proceed through a series of well-defined steps involving Rh(I) intermediates. The key steps are:

  • Transmetalation: The active catalyst, often a rhodium-hydroxo [Rh(I)-OH] species formed in situ, reacts with the arylboronic acid (ArB(OH)2). This step transfers the aryl group from boron to rhodium, generating an aryl-rhodium(I) intermediate [Ar-Rh(I)] and regenerating a water molecule. The presence of a base and water is often crucial for this step[5][7].

  • Carbometalation (Migratory Insertion): The cyclic enone coordinates to the [Ar-Rh(I)] complex. The aryl group then migrates from the rhodium center to the β-carbon of the enone. This insertion step forms a rhodium-enolate intermediate and is typically the carbon-carbon bond-forming step[7].

  • Protonolysis: The rhodium-enolate intermediate is protonated by a protic solvent (like water), which releases the β-arylated ketone product and regenerates the active rhodium-hydroxo catalyst, closing the catalytic cycle[7].

Throughout this process, the rhodium center typically remains in the +1 oxidation state, making it a redox-neutral cycle[7].

CatalyticCycle cluster_cycle Catalytic Cycle RhOH [L-Rh(I)-OH] ArRh [L-Rh(I)-Ar] RhOH->ArRh Transmetalation + ArB(OH)2 - B(OH)3 RhEnone Enone Coordination Complex ArRh->RhEnone + Enone RhEnolate Rhodium Enolate Intermediate RhEnone->RhEnolate Carbometalation (Migratory Insertion) RhEnolate->RhOH Protonolysis + H2O Product β-Arylated Ketone RhEnolate->Product Product Release

Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-arylation.

2. How do I choose the right ligand for my reaction?

Ligand choice is critical for both reactivity and stereoselectivity (in asymmetric variants). There are two main classes of ligands used for this transformation:

  • Chiral Diphosphine Ligands: Ligands like (S)-BINAP are classic choices and have been shown to provide high enantioselectivity in many cases[4]. They are generally robust and commercially available.

Recommendation: If you are developing a new process, it is advisable to screen a small set of both phosphine and diene ligands to identify the optimal choice for your specific substrate.

3. What is a good starting point for a general experimental protocol?

The following protocol can be used as a starting point and should be optimized for your specific substrates.

General Protocol for Rh-Catalyzed Arylation of Cyclohexenone with Phenylboronic Acid:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere (N2 or Ar), add the rhodium precursor (e.g., [Rh(acac)(C2H4)2], 1.5 mol%) and the chiral ligand (e.g., (S)-BINAP, 3.3 mol%) to a dry Schlenk flask. Add freshly distilled, degassed 1,4-dioxane (approx. half of the total solvent volume). Stir the mixture at room temperature for 20-30 minutes.

  • Reaction Assembly: To the flask containing the catalyst, add the cyclic enone (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.4 mmol, 1.4 equiv.).

  • Solvent and Base Addition: Add the remaining degassed 1,4-dioxane and degassed water (typically a 10:1 dioxane:water ratio) followed by an aqueous solution of a base (e.g., 1M KOH, 1.0 equiv.).

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring[4].

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

4. Can this reaction be performed on a large, preparative scale?

Yes, this reaction is amenable to scale-up. Successful gram-scale syntheses have been reported with reduced catalyst loadings[8]. When scaling up, it is important to ensure efficient stirring and heat transfer. A gradual, stepwise increase in scale (e.g., 5 mmol, then 20 mmol) is recommended to identify any potential issues before committing to a large-scale run.

References

  • Rhodium/Chiral-Diene-Catalyzed Switchable Asymmetric Divergent Arylation of Enone-Diones. Organic Letters.[Link]

  • Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight. National Institutes of Health.[Link]

  • Rh/Cu‐Catalyzed Cascade [4+2] Vinylic C−H O‐Annulation and Ring Contraction of α‐Aryl Enones with Alkynes in Air. Scilit.[Link]

  • Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Enantioselective Three-Component Assembly of β′-Aryl Enones Using a Rhodium-Catalyzed Alkyne Hydroacylation/Aryl Boronic Acid Conjugate Addition Sequence. Organic Letters.[Link]

  • Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. Molecules.[Link]

  • Rhenium‐Catalyzed Arylation–Acyl Cyclization between Enol Lactones and Organomagnesium Halides: Facile Synthesis of Indenones. ResearchGate.[Link]

  • Asymmetric Synthesis of 5-Arylcyclohexenones by Rhodium(I)-Catalyzed Conjugate Arylation of Racemic 5-(Trimethylsilyl)cyclohexen. datapdf.com.[Link]

  • Ligand effect in the Rh-NP catalysed partial hydrogenation of substituted arenes. Catalysis Science & Technology (RSC Publishing).[Link]

  • The use of chiral diene ligands in the conjugate addition to enone 3a. ResearchGate.[Link]

  • Enantioselective, Rhodium-Catalyzed 1,4-Addition of Organoboron Reagents to Electron-Deficient Alkenes. ResearchGate.[Link]

  • Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science (RSC Publishing).[Link]

  • Explicit Mechanism of Rh(I)-Catalyzed Asymmetric C-H Arylation and Facile Synthesis of Planar Chiral Ferrocenophanes. PubMed.[Link]

  • Ligand-Promoted Rh(III)-Catalyzed Coupling of Aryl C-H Bonds with Arylboron Reagents. Organic Letters.[Link]

  • Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions. Amanote Research.[Link]

  • Tunable coordination of a troposphosphite for fine-tuning of the Rh catalyzed asymmetric addition of phenylboronic acid to cyclohexenone. Chemical Communications (RSC Publishing).[Link]

  • Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie.[Link]

  • Mechanism of the Rhodium(III)-Catalyzed Arylation of Imines via C–H Bond Functionalization: Inhibition by Substrate. Accounts of Chemical Research.[Link]

  • Rh-Catalyzed [2 + 2 + 2] Cycloaddition between Aryl-Substituted 1,6-Diynes and Monoynes: Controlling Alkyne Reactivity with Hexafluoroisopropanol. ResearchGate.[Link]

  • Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. PubMed.[Link]

  • Enantioselective Rh-Catalyzed Domino Transformations of Alkynylcyclohexadienones with Organoboron Reagents. Organic Letters.[Link]

  • Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. Wiley-VCH.[Link]

  • Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. Journal of the American Chemical Society.[Link]

  • Rh-catalyzed enantioselective conjugate addition of arylboronic acids to 3-arylpropenoates. ARPI.[Link]

  • Rh(iii)-catalyzed base-free α-arylation of iodonium ylides with arylboronic acids: modular synthesis of 5-aryl barbituric acids. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Rhodium/Chiral-Diene-Catalyzed Switchable Asymmetric Divergent Arylation of Enone-Diones. PubMed.[Link]

  • Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal.[Link]

Sources

Technical Support Center: Navigating the Solubility of 3-(4-Hydroxyphenyl)cyclohexanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)cyclohexanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility challenges encountered during experimental work with this compound. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your research.

Understanding the Molecule: A Dual-Personality in Solubility

3-(4-Hydroxyphenyl)cyclohexanone (C₁₂H₁₄O₂, Molar Mass: 190.24 g/mol ) presents a unique solubility profile due to its bifunctional nature. The molecule contains a polar phenolic hydroxyl (-OH) group capable of hydrogen bonding, and a moderately polar cyclohexanone ring. This structure leads to a delicate balance of interactions with different solvents, which can be both an opportunity and a challenge in the laboratory.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you may encounter when trying to dissolve 3-(4-Hydroxyphenyl)cyclohexanone.

Question 1: My 3-(4-Hydroxyphenyl)cyclohexanone is not dissolving in my chosen organic solvent at room temperature. What should I do?

Answer:

This is a common challenge. Several factors could be at play, and a systematic approach is often the most effective.

Initial Steps:

  • Verify Solvent Choice: The adage "like dissolves like" is a good starting point. 3-(4-Hydroxyphenyl)cyclohexanone has both polar and non-polar characteristics. Solvents with intermediate polarity, particularly those that can participate in hydrogen bonding, are often the most effective.

  • Increase Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility increases with temperature. Gently warm your solvent while stirring. A water bath is a safe and effective way to do this. Be mindful of the solvent's boiling point to avoid evaporation.

  • Mechanical Agitation: Ensure you are providing adequate agitation. Use a magnetic stirrer or vortex mixer to increase the interaction between the solute and solvent molecules.

  • Increase Solvent Volume: It's possible you are trying to create a supersaturated solution. Try adding more solvent incrementally until the solid dissolves.

Advanced Troubleshooting:

If the initial steps fail, consider the following:

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and enhance dissolution.

  • Solvent Mixtures (Co-solvency): If a single solvent is not effective, a binary solvent system can be a powerful tool. For example, adding a small amount of a highly polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a less polar solvent can significantly improve the solubility of polar compounds.

Here is a troubleshooting workflow to guide your process:

Solubility_Troubleshooting_Workflow start Start: Undissolved Compound check_solvent Is the solvent appropriate? (e.g., polar aprotic, alcohol) start->check_solvent increase_temp Gently heat the solution check_solvent->increase_temp Yes fail Re-evaluate solvent choice check_solvent->fail No agitate Increase agitation (stirring, vortexing) increase_temp->agitate success Compound Dissolved increase_temp->success If successful add_solvent Add more solvent agitate->add_solvent agitate->success If successful sonicate Use sonication add_solvent->sonicate add_solvent->success If successful cosolvent Try a co-solvent system sonicate->cosolvent sonicate->success If successful cosolvent->success If successful cosolvent->fail If unsuccessful

Caption: A workflow for troubleshooting the dissolution of 3-(4-Hydroxyphenyl)cyclohexanone.

Question 2: The compound dissolved with heating, but it crashed out of solution upon cooling. How can I prevent this?

Answer:

This indicates that you created a supersaturated solution at a higher temperature, and the compound's solubility is significantly lower at room temperature.

  • Maintain Elevated Temperature: If your experiment allows, maintain the solution at the temperature at which the compound is soluble.

  • Use a Co-solvent: Adding a co-solvent in which the compound has higher solubility at room temperature can help keep it in solution as it cools. For example, if you dissolved the compound in hot ethanol, adding a small amount of DMSO might prevent precipitation.

  • Prepare a More Dilute Solution: You may be exceeding the solubility limit at room temperature. Prepare a less concentrated solution.

Question 3: I'm observing an oily film or a separate liquid phase instead of a clear solution. What is happening?

Answer:

This phenomenon, known as "oiling out," can occur when a solid melts before it dissolves completely in the solvent, or when the solubility is limited and the molten solute is immiscible with the solvent.

  • Increase the Solvent Volume: This is often the most effective solution. Adding more solvent can dissolve the oily phase.

  • Increase Agitation: Vigorous stirring can help to break up the oil and encourage dissolution.

  • Change the Solvent: The solvent you are using may not be a good choice. Refer to the solubility table below for better options.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-(4-Hydroxyphenyl)cyclohexanone in common organic solvents?

Qualitative Solubility Data Summary

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolGood to ModerateThe hydroxyl group of the solvents can hydrogen bond with both the phenolic -OH and the ketone group of the solute.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateGood to ModerateThe carbonyl group in these solvents can act as a hydrogen bond acceptor for the phenolic proton.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are excellent hydrogen bond acceptors and have high polarity, making them effective at solvating a wide range of compounds.
Non-polar Hexane, ToluenePoor to InsolubleThe significant polarity of the solute makes it incompatible with non-polar solvents.
Aqueous WaterInsolubleThe non-polar cyclohexyl and phenyl rings dominate the molecule's character, making it hydrophobic.[1]

Q2: How does the purity of 3-(4-Hydroxyphenyl)cyclohexanone affect its solubility?

A2: Impurities can significantly impact solubility. Insoluble impurities will remain as a solid, while soluble impurities can sometimes enhance or decrease the overall solubility of the main compound through co-solvency or common ion effects, respectively. Always use a compound with the highest possible purity for predictable and reproducible results.

Q3: Can pH affect the solubility of 3-(4-Hydroxyphenyl)cyclohexanone in organic solvents?

A3: In aprotic organic solvents, pH is not a primary factor. However, in protic solvents, especially in the presence of any water, the acidity of the phenolic hydroxyl group can come into play. Adding a base can deprotonate the phenol, forming a phenoxide salt. This salt will have significantly different solubility characteristics, often being more soluble in polar solvents.

The following diagram illustrates the key molecular interactions influencing solubility:

Solubility_Interactions cluster_solvents Organic Solvents solute 3-(4-Hydroxyphenyl)cyclohexanone - Phenolic -OH (H-bond donor) - Ketone C=O (H-bond acceptor) - Phenyl & Cyclohexyl Rings (Non-polar) polar_protic Polar Protic (e.g., Ethanol) -OH group (H-bond donor/acceptor) solute->polar_protic Strong Interaction (H-bonding) polar_aprotic Polar Aprotic (e.g., Acetone) C=O group (H-bond acceptor) solute->polar_aprotic Good Interaction (H-bonding) nonpolar Non-polar (e.g., Hexane) London Dispersion Forces solute->nonpolar Weak Interaction (Mismatch in polarity)

Caption: Molecular interactions governing the solubility of 3-(4-Hydroxyphenyl)cyclohexanone.

Experimental Protocols

Protocol 1: Standard Method for Determining Qualitative Solubility

This protocol provides a quick assessment of solubility in various solvents.

Materials:

  • 3-(4-Hydroxyphenyl)cyclohexanone

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF, DMSO, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Add approximately 10 mg of 3-(4-Hydroxyphenyl)cyclohexanone to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."

  • If the solid has not dissolved, continue adding the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 5 mL.

  • If the solid dissolves at any point, note the approximate volume of solvent required.

  • If the solid remains after adding 5 mL of solvent, the compound is considered "sparingly soluble" or "insoluble" in that solvent at room temperature.

Protocol 2: Optimizing Dissolution for Experimental Use

This protocol outlines a systematic approach to dissolving the compound for use in a reaction or analysis.

Materials:

  • 3-(4-Hydroxyphenyl)cyclohexanone

  • Chosen primary solvent

  • Co-solvent (if necessary, e.g., DMSO)

  • Stir plate and magnetic stir bar

  • Water bath or heating mantle

  • Thermometer

  • Appropriate glassware (e.g., round-bottom flask, beaker)

Procedure:

  • To a flask containing a magnetic stir bar, add the desired amount of 3-(4-Hydroxyphenyl)cyclohexanone.

  • Add a volume of the primary solvent that is expected to be close to, but less than, the final desired volume.

  • Begin stirring at room temperature.

  • If the compound does not dissolve, begin to gently heat the mixture using a water bath. Increase the temperature in 5-10 °C increments.

  • Monitor the dissolution. If the compound dissolves completely, allow the solution to cool to room temperature to ensure it remains in solution.

  • If the compound does not dissolve at a reasonable temperature (well below the solvent's boiling point), or if it precipitates upon cooling, consider adding a co-solvent.

  • Add the co-solvent dropwise while stirring until the compound is fully dissolved at the desired final temperature.

  • Once dissolved, add the remaining primary solvent to reach the final desired concentration.

References

  • ChemBK. 4-(4-hydroxyphenyl)cyclohexanone. Available at: [Link]

Sources

Minimizing phenol protection/deprotection steps in cyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Protection/Deprotection Steps in Cyclohexanone Synthesis Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Core Directive: The "Zero-Protection" Philosophy

Welcome to the Advanced Synthesis Support Hub. You are likely here because the classical route—Phenol Protection


 Reduction 

Deprotection

Oxidation
—is creating unacceptable atom economy losses and extending your step count.

This guide addresses the Direct Partial Hydrogenation and Oxidative Dearomatization of phenols. These methods bypass protection groups entirely, but they introduce a new challenge: Selectivity Control . The thermodynamic sink of these reactions is often the cyclohexanol (alcohol), not the cyclohexanone (ketone).

To succeed, you must master the "Selectivity Cliff" —stopping the reaction exactly at the ketone stage before over-reduction occurs.

Decision Matrix: Selecting Your Method

Before proceeding, identify your substrate class to select the correct protocol.

MethodSelection Start Start: Analyze Substrate ElectronRich Electron-Rich Phenol (Alkoxy/Alkyl groups) Start->ElectronRich Donating Groups ElectronPoor Electron-Poor Phenol (EWG present) Start->ElectronPoor Withdrawing Groups GoalSimple Goal: Simple Cyclohexanone ElectronRich->GoalSimple Need saturated ring GoalFunct Goal: Functionalized Cyclohexadienone/Ketal ElectronRich->GoalFunct Need retained unsaturation MethodC Method C: Bi(N)-HVI Oxidation ElectronPoor->MethodC Requires Special Ligands MethodA Method A: Lewis Acid Mediated Hydrogenation GoalSimple->MethodA Pd/C + AlCl3/ZnCl2 MethodB Method B: Hypervalent Iodine Dearomatization GoalFunct->MethodB PIDA/PIFA

Caption: Decision tree for selecting the optimal direct synthesis route based on electronic properties and target scaffold.

Method A: Lewis Acid-Mediated Partial Hydrogenation

Best For: Unfunctionalized phenols or alkyl-phenols converting to saturated cyclohexanones.

The Mechanism of Failure (And How to Fix It)

The standard failure mode in Pd-catalyzed hydrogenation is over-reduction .

  • Phenol adsorbs flat (via

    
    -system) onto the Pd surface.
    
  • Hydrogenation yields Cyclohexanone .[1][2][3][4]

  • Cyclohexanone adsorbs via the carbonyl oxygen (lone pair).

  • Rapid reduction to Cyclohexanol .

The Fix: Introduce a Lewis Acid (LA).[5][6] The LA coordinates to the carbonyl oxygen of the formed cyclohexanone in solution, making it sterically and electronically difficult for the ketone to re-adsorb onto the Pd catalyst.

Protocol: Pd/C + Lewis Acid System

Standard validated via Science (2009) and recent optimization studies.

Reagents:

  • Substrate: Phenol (1.0 equiv)

  • Catalyst: 5% Pd/C (commercial)

  • Promoter:

    
     or 
    
    
    
    (0.1 – 0.5 equiv)
  • Solvent:

    
     or Supercritical 
    
    
    
    (scCO2 acts as a weak LA)
  • Gas:

    
     (1.0 MPa / ~10 bar)
    

Step-by-Step Workflow:

  • Charge: In a high-pressure autoclave, load Phenol (2 mmol), 5% Pd/C (10 mg), and

    
     (0.2 mmol).
    
  • Solvent: Add anhydrous

    
     (10 mL). Note: Moisture kills the Lewis Acid effect; use dry solvents.
    
  • Pressurize: Purge with

    
     three times, then pressurize to 1.0 MPa (10 bar).
    
  • React: Heat to 50°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Monitor: Run for 4–7 hours.

    • Checkpoint: Take an aliquot at 4 hours. If Cyclohexanol > 5%, stop immediately.

  • Workup: Filter catalyst. Wash organic layer with saturated

    
     (to remove 
    
    
    
    ). Dry over
    
    
    and concentrate.

Quantitative Expectations: | Parameter | Standard Pd/C | Pd/C +


 | Pd/C + 

| | :--- | :--- | :--- | :--- | | Conversion | >99% | >99% | ~95% | | Selectivity (Ketone) | <40% | >99% | ~90% | | Major Byproduct | Cyclohexanol | None | Phenol (unreacted) |

Method B: Oxidative Dearomatization (Phenolic Umpolung)

Best For: Creating functionalized cyclohexadienones or acetals without protection.

The Logic

Instead of reducing the ring, we oxidize it using Hypervalent Iodine reagents (PIDA or PIFA). This reverses the polarity of the phenol ring (nucleophile


 electrophile), allowing a nucleophile (water or alcohol) to attack, forming a ketone or ketal.
Protocol: PIDA-Mediated Synthesis

Standard validated via J. Org. Chem and extensive reviews.

Reagents:

  • Substrate: 4-substituted Phenol

  • Oxidant: PIDA (Phenyliodine diacetate) (1.1 equiv)

  • Solvent: Acetonitrile/Water (4:1 ratio) for Ketone; Methanol for Ketal.

Step-by-Step Workflow:

  • Dissolution: Dissolve Phenol (1 mmol) in

    
     (10 mL). Chill to 0°C.
    
  • Addition: Add PIDA (1.1 mmol) portion-wise over 5 minutes.

    • Visual Cue: The solution often turns yellow/orange transiently.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temp for 1 hour.

  • Quench: Add saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate. The organic layer contains the p-quinol or cyclohexadienone .

  • Reduction (Optional): If a saturated ketone is required, subject the crude dienone to mild catalytic hydrogenation (

    
    , Pd/C, 1 atm). Note: The dienone is much easier to reduce selectively than a phenol.
    

Troubleshooting & FAQs

Q1: My reaction stalls at 80% conversion. Should I increase the temperature?

No. Increasing temperature in Method A (Hydrogenation) significantly increases the activation energy availability for the undesired reduction of the ketone to the alcohol.

  • Corrective Action: Increase stirring speed (mass transfer limitation) or refresh the

    
     atmosphere. If using 
    
    
    
    , ensure the system is strictly anhydrous.
Q2: In Method A, I see a "gum" forming on the catalyst.

This is likely due to strong adsorption of the Lewis Acid-Ketone complex.

  • Corrective Action: Switch to a solid-supported Lewis Acid catalyst, such as Pd/MIL-100(Cr) or Pd/Al-SBA-15 . These keep the acid sites distinct from the metal sites, preventing fouling while maintaining the synergistic selectivity.

Q3: How do I synthesize a cyclohexanone from an electron-deficient phenol?

Standard PIDA oxidation (Method B) often fails with electron-withdrawing groups (EWGs).

  • Corrective Action: Use Bi(N)-HVIs (Bipyridine-ligated Hypervalent Iodine).[7] The bipyridine ligand stabilizes the iodine center, allowing the oxidation of deactivated phenols. (See Reference 5).

Visualizing the Selectivity Mechanism

The following diagram illustrates why the Lewis Acid is critical for stopping the reaction at the ketone stage.

Mechanism Phenol Phenol (Substrate) Ads1 Adsorption (Flat on Pd) Phenol->Ads1 H2 / Pd Ketone Cyclohexanone (Target) Ads1->Ketone Partial Red. Complex LA-Ketone Complex (Steric Bulk) Ketone->Complex + Lewis Acid (AlCl3/ZnCl2) Alcohol Cyclohexanol (Over-reduction) Ketone->Alcohol Standard Path (Fast) Complex->Alcohol Blocked (Cannot Re-adsorb)

Caption: The "Lewis Acid Blockade." The Lewis Acid (LA) sequesters the ketone, preventing re-adsorption and over-reduction to the alcohol.

References

  • Selective phenol hydrogenation to cyclohexanone over a dual supported Pd-Lewis acid catalyst. Source: Science (2009).[2] URL:[Link]

  • Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. Source: ACS Sustainable Chemistry & Engineering (2015). URL:[Link]

  • Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents. Source: Molecules (2022).[8] URL:[Link]

  • Improvement of the selectivity of isophorone hydrogenation by Lewis acids. Source: Royal Society Open Science (2018). URL:[Link]

  • Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. Source: Journal of the American Chemical Society (2020). URL:[Link]

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of 3-(4-Hydroxyphenyl)cyclohexanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution analysis of 3-(4-hydroxyphenyl)cyclohexanone , a critical pharmacophore in the development of Selective Estrogen Receptor Modulators (SERMs) and analgesics.[1] Unlike simple cyclohexanones, this molecule presents unique analytical challenges due to its conformational mobility and the electronic influence of the phenolic moiety.

This document moves beyond standard spectral listing to offer a comparative structural analysis . We examine the compound's behavior in different solvent systems (


 vs. DMSO-

) and benchmark its spectral signature against structural analogues to ensure precise identification during synthesis and quality control.

Structural Context & Conformational Dynamics[1][2][3]

To interpret the NMR data correctly, one must understand the molecule's dynamic behavior. 3-Substituted cyclohexanones exist in a conformational equilibrium.[1]

  • The Anchor: The bulky 4-hydroxyphenyl group at position C3 has a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions.

  • The Consequence: This locks the cyclohexane ring primarily into one chair conformation, rendering the protons at C2, C4, C5, and C6 magnetically distinct (diastereotopic). This breaks the symmetry often seen in unsubstituted cyclohexanone, resulting in complex multiplets rather than simple triplets.

Diagram 1: Conformational Equilibrium & Synthesis Pathway

The following diagram illustrates the preferred conformation and the typical synthesis route (Rh-catalyzed conjugate addition) that generates the sample.

ConformationSynthesis Start 2-Cyclohexen-1-one Target 3-(4-Hydroxyphenyl)cyclohexanone (Target) Start->Target Conjugate Addition Reagent 4-Hydroxyphenylboronic acid (Rh Catalyst) Reagent->Target Conf_Eq Equatorial Conformer (Major >95%) Target->Conf_Eq Thermodynamic Preference Conf_Ax Axial Conformer (Minor <5%) Target->Conf_Ax Steric Strain Conf_Eq->Conf_Ax Ring Flip (Slow on NMR scale at -80°C)

Caption: Synthesis via conjugate addition and the subsequent thermodynamic equilibrium favoring the equatorial aryl conformer.

Experimental Protocol

Reliable data requires rigorous sample preparation.[1][2] The phenolic hydroxyl group is sensitive to pH, concentration, and water content.

Diagram 2: NMR Workflow for Phenolic Ketones[1]

Workflow Step1 Sample Prep: 10-15 mg in 0.6 mL Solvent (Critical: Dry DMSO-d6 for -OH detection) Step2 Shimming: Gradient Shim Target linewidth < 0.5 Hz (CHCl3/TMS) Step1->Step2 Step3 Acquisition (1H): 30° Pulse, d1=2s ns=16 (min) to resolve 13C satellites Step2->Step3 Step4 Acquisition (13C): Power-gated decoupling ns=512 (min) for quaternary carbons Step3->Step4 Step5 Processing: LB=0.3 Hz (1H), LB=1.0 Hz (13C) Baseline Correction (Bernstein poly) Step4->Step5

Caption: Optimized workflow ensuring detection of exchangeable protons and quaternary carbons.

Comparative 1H NMR Analysis

The choice of solvent drastically alters the appearance of the spectrum, particularly for the labile phenolic proton and the resolution of the aliphatic multiplets.

Table 1: Solvent Comparison ( vs. DMSO- )
Proton GroupPosition

ppm (

)

ppm (DMSO-

)
Multiplicity

Coupling (Hz)
Interpretation
Phenolic -OH Ar-OHNot Observed (or broad >5.[1]0)9.25 Singlet (s)-Key Identifier. Sharp in DMSO due to H-bonding; exchanges in

.
Aromatic Ar-H (Ortho to OH)6.786.68Doublet (d)8.5AA'BB' System.[1] Upfield shift in DMSO due to H-bond stabilization.[1]
Aromatic Ar-H (Meta to OH)7.087.05Doublet (d)8.5AA'BB' System.[1]
Methine H-3 (Benzylic)2.952.90Multiplet (tt)12.0, 3.5Axial orientation. Large

(12Hz) confirms equatorial aryl group.[1]
Ketone

H-2 (Axial)2.552.52Triplet of Doublets13.5, 1.5Geminal coupling + large axial-axial coupling to H-3.[1]
Ketone

H-2 (Equatorial)2.452.40Broad Doublet13.5, 4.0Distinct from H-2ax due to chiral center at C3.[1]
Ketone

H-6 (Ax/Eq)2.30 - 2.402.25 - 2.35Multiplet-Overlaps with H-2eq in lower field instruments.[1]
Ring

H-4, H-51.70 - 2.151.60 - 2.10Complex Mult.[1]-"Cyclohexane envelope."[1]
Detailed Analysis of the Aliphatic Region

In DMSO-


 , the spectrum is cleaner. The signal at 2.90 ppm (H-3)  is the diagnostic handle for the cyclohexane ring.[1] It appears as a triplet of triplets (or broadly, a nonet) because it couples to:
  • Two axial protons (H-2ax, H-4ax) with large

    
     Hz.[1]
    
  • Two equatorial protons (H-2eq, H-4eq) with small

    
     Hz.[1]
    

Expert Insight: If the H-3 signal were a narrow quintet or quartet, it would indicate the aryl group is axial (boat conformation or substitution effect), but the wide splitting pattern confirms the chair conformation with an equatorial aryl group .

13C NMR Analysis[1][5][6][7][8][9]

The Carbon-13 spectrum provides the skeleton verification.[1] The loss of symmetry compared to unsubstituted cyclohexanone results in 10 distinct carbon signals (plus solvent).

Table 2: 13C Chemical Shift Assignment (DMSO- )
Carbon TypeAssignment

(ppm)
Characteristics
Carbonyl C=O[1] (C1)210.5 Deshielded, typical of cyclic ketones.
Phenolic C-O Ar-C (Ipso to OH)156.2 Diagnostic for phenol.[1]
Aromatic Quaternary Ar-C (Ipso to Ring)134.8Bridge between rings.[1]
Aromatic CH Ar-C (Meta)127.8High intensity (2 carbons).[1]
Aromatic CH Ar-C (Ortho)115.6Upfield due to oxygen donation (2 carbons).[1]
Methine C3 (Chiral Center)44.2Attached to the aryl group.
Methylene

C248.5Deshielded by carbonyl and aryl induction.[1]
Methylene

C641.0Deshielded by carbonyl only.[1]
Methylene

C4, C532.5, 25.1Standard cyclohexane region.

Comparative Performance: Alternatives & Analogues

To validate the identity of 3-(4-hydroxyphenyl)cyclohexanone, one must distinguish it from potential impurities (starting materials) or isomers.

Table 3: Spectral Differentiation Guide
FeatureTarget Compound Cyclohexanone (Starting Material)4-Phenylcyclohexanone (Isomer)
Symmetry Asymmetric (Chiral C3)Symmetric (

)
Symmetric (

)
1H NMR (Ring) Complex multiplets; H-2 protons are distinct (diastereotopic).[1]Simple triplets/quintets.Simple patterns; AA'BB' in aliphatic region.[1]
1H NMR (Ar) AA'BB' (4H total).None.Multiplet (5H) - Mono-substituted benzene.[1]
13C Signals 10 distinct peaks. 4 distinct peaks (due to symmetry).[1]7 distinct peaks (due to symmetry).[1]
-OH Signal Visible at ~9.2 ppm (DMSO).[1]None.None (unless 4-(4-hydroxyphenyl)).[1]

Application Note: When monitoring the reaction (Synthesis from 2-cyclohexen-1-one), the disappearance of the olefinic protons (approx. 6.0 and 7.0 ppm, doublets) and the appearance of the H-3 benzylic proton at 2.90 ppm is the primary indicator of conversion.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][3] (Standard reference for substituent effects on chemical shifts).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1]

  • AIST Spectral Database for Organic Compounds (SDBS). (2023).[1] NMR Data for Phenols and Cyclohexanones. National Institute of Advanced Industrial Science and Technology.[1]

  • Hayashi, T., et al. (2003). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds." Journal of the American Chemical Society, 125(37), 11178-11179. (Source of synthesis methodology and spectral characterization of similar aryl-cyclohexanones). Link

Sources

Definitive Guide: Absolute Configuration of 3-Arylcyclohexanones via X-ray Crystallography & Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals dealing with chiral 3-arylcyclohexanones, determining the absolute configuration (AC) is a critical milestone. While Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for direct stereochemical assignment, its application to 3-arylcyclohexanones is often hindered by their physical state (frequently oils or low-melting solids) and lack of heavy atoms (weak anomalous scattering).

This guide synthesizes the optimal workflows for assigning AC in these specific substrates, comparing the definitive nature of SC-XRD against spectroscopic alternatives like Vibrational Circular Dichroism (VCD) and NMR with Chiral Solvating Agents (CSAs) .

Part 1: The Challenge of 3-Arylcyclohexanones

3-Arylcyclohexanones possess a stereogenic center at the C3 position. The assignment is complicated by two factors:

  • Light Atom Structures: Composed primarily of C, H, and O, these molecules exhibit weak anomalous dispersion, making direct assignment via standard Molybdenum (Mo) X-ray sources difficult without high redundancy or copper (Cu) sources.

  • Conformational Flexibility: The cyclohexanone ring undergoes chair-chair interconversion. Spectroscopic methods (ECD/NMR) rely on time-averaged signals, whereas X-ray captures a single, frozen low-energy conformation.

Part 2: Comparative Analysis of Methods

The following table objectively compares SC-XRD against its primary alternatives for this specific chemical class.

FeatureSC-XRD (Anomalous Dispersion) Vibrational Circular Dichroism (VCD) Electronic Circular Dichroism (ECD) NMR (Mosher/CSA)
Primary Output Direct 3D atomic map & Flack Parameter (

)
IR absorption difference (

)
UV-Vis absorption difference (

)
Chemical shift difference (

)
Sample State Single Crystal (Critical Bottleneck)Solution (Liquid/Oil)Solution (Liquid/Oil)Solution (Liquid/Oil)
Confidence Definitive (if

)
High (requires DFT match)Moderate (chromophore dependent)Moderate to High
Heavy Atom Need Preferred (for Mo source) or use Cu sourceNoNoNo
Turnaround Days to Weeks (crystallization dependent)12–24 Hours2–4 Hours2–4 Hours
Best For Final regulatory submission; solid forms.Oils; rapid screening; flexible molecules.Molecules with strong chromophores.Purity checks; secondary alcohols.
Decision Matrix

Use the following logic to select the appropriate method for your 3-arylcyclohexanone intermediate.

MethodSelection Start Start: 3-Arylcyclohexanone Sample State Physical State? Start->State Solid Solid / Crystalline State->Solid Yes Oil Oil / Amorphous State->Oil Yes XRD_Check Can grow single crystal? Solid->XRD_Check Derivatize Derivatization Required (Hydrazone/Oxime) Oil->Derivatize To solidify VCD_ECD VCD / ECD + DFT Calculation Oil->VCD_ECD If derivatization fails HeavyAtom Contains Heavy Atom (S, Cl, Br)? XRD_Check->HeavyAtom Yes XRD_Check->Derivatize No (Poor quality) SCXRD_Mo SC-XRD (Mo Source) HeavyAtom->SCXRD_Mo Yes SCXRD_Cu SC-XRD (Cu Source) HeavyAtom->SCXRD_Cu No (Light Atom) Derivatize->XRD_Check

Caption: Decision logic for selecting between X-ray and spectroscopic methods based on sample physical state and atomic composition.

Part 3: X-Ray Crystallography Workflow (The Core)

To achieve a reliable absolute configuration for light-atom molecules like 3-arylcyclohexanones, you must strictly control the experimental setup.

Derivatization Strategies (The "Oil" Problem)

Since many 3-arylcyclohexanones are oils, you must increase crystallinity and anomalous scattering power.

  • Strategy A: 2,4-Dinitrophenylhydrazones (2,4-DNP).

    • Mechanism:[1] Reacting the ketone with 2,4-DNP creates a crystalline hydrazone.

    • Benefit: The nitro groups aid crystallization via

      
      -stacking, and the extra oxygen/nitrogen atoms slightly improve scattering.
      
  • Strategy B: Chiral Auxiliaries (Camphorsultam). [2]

    • If the ketone allows, forming a ketal with a heavy-atom-containing chiral diol can provide an internal reference.

  • Strategy C: Heavy Atom Introduction.

    • If synthesizing the aryl ring, introduce a bromine or chlorine substituent at the para position. This drastically lowers the uncertainty of the Flack parameter using standard Mo radiation.

Data Collection Protocol
  • Radiation Source: Use Cu-K

    
     (
    
    
    
    Å)
    rather than Mo-K
    
    
    . The anomalous scattering signal (
    
    
    ) for Oxygen is roughly double with Cu radiation compared to Mo, which is essential for assigning AC in the absence of heavier atoms [1].
  • Temperature: Collect data at 100 K . This reduces thermal motion (atomic displacement parameters), improving the resolution of high-angle reflections necessary for precise structure refinement.

  • Redundancy: Aim for high multiplicity (redundancy > 4). Measuring Friedel pairs (Bijvoet pairs) repeatedly reduces statistical noise.

Refinement & Validation (The Flack Parameter)

The absolute configuration is validated using the Flack parameter (


)  [2].[3][4]
  • Equation:

    
    
    
  • Interpretation:

    • 
       (e.g., 
      
      
      
      ) with standard uncertainty
      
      
      : Correct Absolute Configuration.
    • 
      : Inverted Structure  (The model is the enantiomer of the crystal).
      
    • 
      : Racemic Twin  or ambiguous data.
      

Critical Caution: For light-atom structures, if the standard uncertainty (


) is 

, the assignment is statistically insignificant. In such cases, you must use the Hooft parameter (

)
, which uses Bayesian statistics and is often more robust for light-atom structures [3].

Part 4: Experimental Protocol (Step-by-Step)

Protocol: Derivatization & Crystallization of 3-Arylcyclohexanone

This protocol converts an oily ketone into a crystalline hydrazone suitable for X-ray analysis.

Reagents:

  • Target 3-arylcyclohexanone (50 mg)

  • 2,4-Dinitrophenylhydrazine (2,4-DNP)

  • Ethanol (95%)

  • Conc. HCl

Workflow:

  • Preparation: Dissolve 2,4-DNP (1.1 eq) in minimal hot ethanol containing 1% conc. HCl.

  • Reaction: Add the ketone (dissolved in minimal ethanol) to the hot 2,4-DNP solution.

  • Precipitation: Allow the mixture to cool slowly to room temperature, then to 4°C. Orange/red crystals should form.

  • Recrystallization (Crucial): Filter the solid. Dissolve in a mixture of Ethanol/Ethyl Acetate (slow evaporation method). Place the vial in a vibration-free environment.

  • Screening: Select a single crystal with sharp edges and uniform extinction under polarized light.

Protocol: X-Ray Data Analysis
  • Mounting: Mount crystal on a Mitegen loop using cryo-oil. Flash cool to 100 K immediately.

  • Collection: Collect a full sphere of data using Cu-K

    
     radiation. Ensure Friedel pairs are not merged during data reduction.
    
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Least Squares (SHELXL).

    • Enable Anomalous Dispersion: In the .ins file, ensure the TWIN and BASF instructions are set up if twinning is suspected, or simply check the Flack parameter output in the .lst file.

    • Check Stats: Look for Flack x = -0.0x (0.03). If the error is 0.03, you have >99.9% confidence.

Part 5: Visualization of the Validation Logic

ValidationLogic Data Refined Structure Data Flack Calculate Flack (x) Data->Flack CheckX Value of x? Flack->CheckX Zero x ≈ 0 (u < 0.04) CheckX->Zero One x ≈ 1 (u < 0.04) CheckX->One Ambiguous x ≈ 0.5 or u > 0.1 CheckX->Ambiguous ResultCorrect AC Confirmed (Correct Model) Zero->ResultCorrect ResultInvert Invert Model (Then AC Confirmed) One->ResultInvert ResultFail Inconclusive Use Hooft / VCD Ambiguous->ResultFail

Caption: Logic flow for interpreting the Flack parameter to assign absolute configuration.

References

  • Parsons, S. (2021). Absolute structure determination in the absence of heavy atoms.[4] Journal of Applied Crystallography.[5] Link

  • Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography.[5] Link

  • Stephens, P. J., et al. (2010). Structural determination of chiral molecules using VCD. Chemical Reviews. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety. Journal of the American Chemical Society. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Hydroxyphenyl Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) coupled with gas chromatography (GC-MS) is an indispensable tool for structural elucidation. The electron ionization (EI) fragmentation patterns of a molecule provide a veritable fingerprint, offering deep insights into its constituent parts. This guide provides a comparative analysis of the expected EI-MS fragmentation patterns of hydroxyphenyl cyclohexanone isomers, focusing on how the position of the hydroxyl group on the phenyl ring dictates unique fragmentation pathways.

Understanding these patterns is crucial for the unambiguous identification of positional isomers, which often exhibit similar chromatographic behavior but can have vastly different biological activities. This guide is built upon the foundational principles of ketone and aromatic compound fragmentation, offering a predictive yet robust framework for isomer differentiation.

Core Fragmentation Principles: The Shared Backbone

All hydroxyphenyl cyclohexanone isomers share a common structural framework, which gives rise to a set of shared, fundamental fragmentation pathways under electron ionization. The initial event is the formation of a molecular ion ([M]•+), which then undergoes a series of cleavage and rearrangement reactions.

Alpha-Cleavage of the Cyclohexanone Ring

The most characteristic fragmentation pathway for cyclic ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[1][2] This initial ring-opening is followed by subsequent bond cleavages and rearrangements, leading to the formation of highly stable, resonance-stabilized cations. For the cyclohexanone moiety, this cascade typically produces a base peak at m/z 55 ([C₃H₃O]⁺) and other characteristic ions at m/z 42 and m/z 70 .[1] This pattern serves as a reliable indicator of the underlying cyclohexanone structure across all isomers.

Cleavage of the Phenyl-Cyclohexanone Bond

Another significant fragmentation involves the cleavage of the C-C bond connecting the phenyl ring to the cyclohexanone ring. This can occur in two ways:

  • Formation of the Cyclohexanone Radical Cation (m/z 98): This ion retains the cyclohexanone structure and will further fragment as described above.[3]

  • Formation of a Hydroxyphenyl-containing Fragment: The charge may also be retained by the aromatic portion, leading to ions that are indicative of the substituted phenyl ring.

Isomer-Specific Fragmentation: The Power of Positional Effects

The key to differentiating the hydroxyphenyl cyclohexanone isomers lies in fragmentation pathways that are influenced by the position of the hydroxyl group (ortho, meta, or para).

The Ortho Isomer: 2-(2-Hydroxyphenyl)cyclohexanone

The ortho isomer is unique due to the proximity of the hydroxyl group to the cyclohexanone ring. This enables a specific interaction known as the "ortho effect," which is a well-documented phenomenon in mass spectrometry.[4][5]

  • Key Differentiating Pathway: Loss of Water ([M-H₂O]•+) : The molecular ion of the ortho isomer can readily undergo an intramolecular hydrogen transfer from the phenolic hydroxyl group to the carbonyl oxygen, facilitating the elimination of a neutral water molecule (18 Da).[4][6] This results in a prominent ion at m/z 172 . This pathway is significantly less favored in the meta and para isomers, making the [M-18]•+ ion a diagnostic marker for the ortho position.

The Meta and Para Isomers: 2-(3-Hydroxyphenyl)- and 2-(4-Hydroxyphenyl)cyclohexanone

The meta and para isomers lack the proximal arrangement of the hydroxyl and keto groups, and therefore, do not exhibit a significant loss of water from the molecular ion. Their fragmentation patterns are expected to be broadly similar to each other but distinct from the ortho isomer.

  • Dominant Pathways : For these isomers, the primary fragmentation routes will be the general alpha-cleavage of the cyclohexanone ring (yielding m/z 55) and the cleavage of the phenyl-cyclohexanone bond.

  • Formation of Quinoid-type Structures (Para Isomer) : The para isomer, in particular, may favor fragmentation pathways that lead to the formation of stable quinoid-type ion structures.[5] This could potentially lead to subtle differences in the relative abundances of certain fragment ions compared to the meta isomer, though the primary fragments are expected to be the same.

Comparative Data Summary

The following table summarizes the key predicted fragment ions for the three isomers of 2-hydroxyphenyl-cyclohexanone (Molecular Weight: 190.24 g/mol ). The relative abundances are estimated based on established fragmentation principles.

m/zProposed Fragment IonFormulaPredicted Relative Abundance (Ortho)Predicted Relative Abundance (Meta/Para)Fragmentation Pathway
190[M]•+[C₁₂H₁₄O₂]•+Low to MediumMediumMolecular Ion
172[M - H₂O]•+[C₁₂H₁₂O]•+High Very Low / AbsentOrtho Effect ; Intramolecular H-transfer and water loss
120[C₇H₆O]•+ + H₂MediumMediumCleavage of phenyl-cyclohexanone bond with rearrangement
107[C₇H₇O]⁺[HOC₆H₄CH₂]⁺HighHighBenzylic-type cleavage with H-rearrangement
98[C₆H₁₀O]•+LowLowCleavage of phenyl-cyclohexanone bond
94[HOC₆H₅]•+MediumMediumCleavage of phenyl-cyclohexanone bond with H-rearrangement
77[C₆H₅]⁺LowLowLoss of CO from [C₇H₅O]⁺ or loss of OH from hydroxyphenyl fragments
55[C₃H₃O]⁺Base Peak Base Peak Cyclohexanone ring fragmentation

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for the ortho isomer, highlighting the unique water loss pathway, and the general pathway for the meta and para isomers.

ortho_fragmentation M [C12H14O2]•+ m/z 190 (2-hydroxyphenyl) M_H2O [M - H2O]•+ m/z 172 M->M_H2O - H2O ('Ortho Effect') F107 [C7H7O]+ m/z 107 M->F107 - C5H7O• F55 [C3H3O]+ m/z 55 M->F55 - C9H9O• caption Fragmentation of 2-(2-Hydroxyphenyl)cyclohexanone

Caption: Proposed EI-MS fragmentation of the ortho-isomer.

meta_para_fragmentation M [C12H14O2]•+ m/z 190 (3- or 4-hydroxyphenyl) F107 [C7H7O]+ m/z 107 M->F107 - C5H7O• F55 [C3H3O]+ m/z 55 M->F55 - C9H9O• F94 [HOC6H5]•+ m/z 94 M->F94 - C6H8O• caption Fragmentation of meta/para-isomers.

Sources

A Researcher's Guide to Benchmarking Enantiomeric Excess in Asymmetric Conjugate Additions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the asymmetric conjugate addition stands as a cornerstone for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Its application is pivotal in the synthesis of complex, enantioenriched molecules, which are the building blocks of numerous pharmaceuticals and fine chemicals. The success of these reactions is critically measured by the enantiomeric excess (ee), a metric that quantifies the stereochemical purity of the product. This guide provides a comparative analysis of prominent catalytic systems for achieving high enantiomeric excess in asymmetric conjugate additions, supported by experimental data and protocols to aid researchers in navigating this vital area of synthesis.

The Central Role of Enantiomeric Excess

Enantiomeric excess is the measure of the dominance of one enantiomer over the other in a chiral substance. In drug development, where stereoisomers can exhibit vastly different pharmacological activities, achieving high ee is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety. The asymmetric conjugate addition, or Michael addition, is a powerful tool for creating chiral centers, and the choice of catalyst is paramount to controlling the stereochemical outcome.[1][2]

Catalytic Systems: A Comparative Overview

The field of asymmetric conjugate addition is dominated by three main catalytic paradigms: organocatalysis, transition metal catalysis, and, to a growing extent, biocatalysis. Each approach offers a unique set of advantages and is suited to different substrate scopes and reaction conditions.

Organocatalysis: The Rise of Small Molecule Catalysts

Asymmetric organocatalysis has witnessed a rapid ascent due to the use of small, metal-free organic molecules that are often robust, readily available, and environmentally benign.[3] These catalysts typically operate via the formation of transient chiral enamines or iminium ions, effectively guiding the nucleophilic attack on the Michael acceptor.[3][4]

A significant area of development has been the conjugate addition to nitroalkenes, as the resulting γ-nitro carbonyl compounds are versatile synthetic intermediates.[3] For instance, chiral pyrrolidine-containing catalysts have demonstrated high efficiency in the addition of aldehydes to nitroalkenes, often achieving excellent enantioselectivities.[3][4]

Key Advantages of Organocatalysis:

  • Low toxicity and cost-effective.

  • Stable to air and moisture, allowing for "open-flask" conditions.[3]

  • Avoids contamination of products with trace metals.

Transition Metal Catalysis: Power and Versatility

Transition metal complexes are highly effective catalysts for asymmetric conjugate additions, offering high reactivity and enantioselectivity across a broad range of substrates.[5] Copper-based catalysts, in particular, have been extensively studied and have shown remarkable success.[6][7][8][9] The choice of the chiral ligand coordinating to the metal center is crucial for inducing asymmetry.

Significant improvements in ee have been achieved by optimizing reaction parameters such as the solvent and the nature of the copper salt.[6][7] For example, the use of copper carboxylates in solvents like diethyl ether or THF has been shown to dramatically enhance enantioselectivity compared to the traditional use of Cu(OTf)2 in toluene.[6][7][8]

Key Advantages of Transition Metal Catalysis:

  • High catalytic activity, often requiring low catalyst loadings.

  • Broad substrate scope.

  • Fine-tunable reactivity and selectivity through ligand design.

Biocatalysis: Nature's Approach to Asymmetry

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional stereoselectivity. While less prevalent than organo- or transition metal catalysis in this specific application, the use of enzymes like lipases and esterases for the kinetic resolution of products from conjugate additions is a valuable strategy.[10] Furthermore, the integration of biocatalytic steps into synthetic sequences can provide access to highly pure enantiomers.[10][11]

Key Advantages of Biocatalysis:

  • Exceptional enantioselectivity (often >99% ee).[11]

  • Mild reaction conditions (aqueous media, room temperature).

  • High degree of functional group tolerance.

Comparative Performance Data

The following table summarizes the performance of various catalytic systems in asymmetric conjugate addition reactions, highlighting the achieved enantiomeric excess.

Catalyst TypeCatalyst/LigandNucleophileMichael AcceptorSolventYield (%)ee (%)Reference
OrganocatalystRosin-based primary-amine thioureaIsobutyraldehydeβ-nitro-4-nitrostyreneNot SpecifiedHighUp to 99[4]
OrganocatalystDiphenylprolinol trimethylsilyl ether2-aminobenzaldehydesEnalsToluene90>99[12]
Transition MetalCopper Carboxylate / Chiral Biphenol LigandDialkylzincs2-CyclohexenoneEt2O, THF, or EtOAcHigh>99[6][7][8]
Transition Metal(S)-BINAP-Rh complexAryl/Alkenylboronic acidsCyclic/Acyclic enonesNot SpecifiedHighHigh[1]
Transition Metal(salen)Al-Cl complexHydrogen Cyanideα,β-unsaturated imidesNot Specified9097[13]
BiocatalystLipase (Burkholderia cepacia)(R)-N-Boc-piperidine derivativeα,β-unsaturated esterNot Specified46 (for resolved starting material)>98[10]

Experimental Workflow for Benchmarking ee

The process of benchmarking enantiomeric excess in an asymmetric conjugate addition reaction follows a systematic workflow, from catalyst selection to product analysis.

Benchmarking_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Analysis cluster_validation Stereochemical Validation A Catalyst & Ligand Selection D Asymmetric Conjugate Addition A->D B Substrate & Nucleophile Preparation B->D C Solvent & Reagent Optimization C->D E Reaction Monitoring (TLC, GC/MS) D->E in-process F Work-up & Purification E->F G Chiral HPLC/GC Analysis F->G H Determination of Enantiomeric Excess (ee) G->H

Caption: A generalized workflow for benchmarking enantiomeric excess.

Detailed Experimental Protocol: High-ee Copper-Catalyzed Conjugate Addition

This protocol is a representative example of a highly enantioselective copper-catalyzed conjugate addition of a dialkylzinc reagent to an enone, adapted from literature procedures that report ee values exceeding 99%.[6][7][8]

Materials:

  • Copper(II) acetate (Cu(OAc)2)

  • Chiral biphenol-based ligand

  • 2-Cyclohexen-1-one

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous diethyl ether (Et2O)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral biphenol-based ligand (0.025 mmol) in anhydrous toluene (2 mL). Add copper(II) acetate (0.025 mmol) and stir the mixture at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to -20 °C. Add 2-cyclohexen-1-one (1.0 mmol) to the flask.

  • Nucleophile Addition: Slowly add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -20 °C.

  • Reaction Progression: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution (5 mL).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a suitable chiral stationary phase.

Conclusion

The pursuit of high enantiomeric excess in asymmetric conjugate additions is a dynamic and evolving field. Both organocatalysis and transition metal catalysis offer powerful and versatile platforms for achieving excellent stereocontrol, with biocatalysis emerging as a valuable complementary approach. The choice of catalytic system will ultimately depend on the specific substrates, desired scale, and economic considerations of the synthesis. By understanding the principles behind each catalytic approach and employing rigorous experimental benchmarking, researchers can effectively navigate the challenges of asymmetric synthesis and unlock new possibilities in the creation of complex chiral molecules.

References

  • Alonso, D. A., & Baeza, A. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 887. [Link]

  • Pineschi, M., Del Zotto, A., & Zonta, C. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society, 124(19), 5342-5343. [Link]

  • Pineschi, M., Del Zotto, A., & Zonta, C. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. ACS Publications. [Link]

  • Pineschi, M., Del Zotto, A., & Zonta, C. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. [Link]

  • Various Authors. (n.d.). Asymmetric Conjugate Addition Reaction Research Articles. R Discovery. [Link]

  • Wang, D., & Chen, Q. (2018). Recent Advances in Metal-Catalyzed Asymmetric 1,4-Conjugate Addition (ACA) of Nonorganometallic Nucleophiles. Chemical Reviews, 118(16), 7884-7946. [Link]

  • Alonso, D. A., & Baeza, A. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

  • Various Authors. (2021). 2.4: Metal-Catalyzed Asymmetric Conjugate Addition Reactions. Chemistry LibreTexts. [Link]

  • Macmillan Group. (n.d.). Transition Metal-catalysed Enantioselective Conjugate Additions. Macmillan Group. [Link]

  • Sammis, G. M., & Jacobsen, E. N. (2003). Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides. Journal of the American Chemical Society, 125(15), 4442-4443. [Link]

  • Kumar, A., & Sharma, R. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1649-1689. [Link]

  • Gröger, H., & Hummel, W. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Natural Product Reports, 38(11), 2056-2099. [Link]

  • Various Authors. (2025). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. ResearchGate. [Link]

  • Le Saux, E., Ma, D., Bonilla, P., & Melchiorre, P. (2020). A General Organocatalytic System for Enantioselective Radical Conjugate Additions to Enals. Angewandte Chemie International Edition, 59(38), 16421-16426. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Catalysts, 13(3), 553. [Link]

  • Company, V. (2014). Organocatalytic Enantioselective Conjugate Addition Reactions. John Wiley & Sons. [Link]

  • Mauduit, M., & Alexakis, A. (2015). Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors. Beilstein Journal of Organic Chemistry, 11, 263-284. [Link]

  • Coscia, F., et al. (2020). Combination of Asymmetric Organo‐ and Biocatalysis in Flow Processes and Comparison with their Analogous Batch Syntheses. Chemistry – A European Journal, 26(68), 15886-15894. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Hydroxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(4-Hydroxyphenyl)cyclohexanone, grounding procedural guidance in established safety principles and regulatory frameworks. Our approach prioritizes safety and assumes a conservative stance in light of varying hazard classifications.

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

The first and most critical step in any disposal procedure is to fully understand the hazards of the chemical waste. As the generator of the waste, you are legally and ethically responsible for its correct characterization.[1][2]

3-(4-Hydroxyphenyl)cyclohexanone is an interesting case. While some suppliers classify it as non-hazardous under Regulation (EC) No 1272/2008, others identify it as a skin and eye irritant that may also cause respiratory irritation.[3] This discrepancy necessitates a cautious approach. When safety data is conflicting, always default to the higher hazard classification.

Furthermore, the molecule's structure contains two key functional groups: a phenol moiety and a cyclohexanone moiety.

  • Phenols are a class of compounds generally treated as hazardous waste due to their potential toxicity.[4][5][6]

  • Cyclohexanone is classified as a flammable (ignitable) liquid, which is a characteristic of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9]

Hazard Classification & PPE
Assumed Hazards Skin Irritant (H315), Serious Eye Irritant (H319), May Cause Respiratory Irritation (H335)[11]
Personal Protective Equipment (PPE) Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[12] Immediately remove and replace if splashed.[10] Eye Protection: ANSI-approved safety goggles or a face shield if splashing is possible.[12] Body: A fully buttoned lab coat is mandatory. An impervious apron is recommended for handling larger quantities.[4]

Waste Segregation and Containerization Protocol

Proper segregation at the point of generation—the "Satellite Accumulation Area" (SAA)—is essential to prevent dangerous reactions and ensure cost-effective disposal.[7][13]

Step-by-Step Segregation and Collection:
  • Pure Compound and Concentrated Solutions:

    • Collect unused solid 3-(4-Hydroxyphenyl)cyclohexanone and any concentrated solutions in a dedicated, compatible waste container.[14]

    • Causality: Keeping concentrated waste separate from dilute aqueous waste streams prevents unnecessarily large volumes of hazardous liquid waste, which is more expensive to dispose of.

  • Aqueous Waste (Dilute Solutions):

    • Collect dilute aqueous solutions (e.g., from reaction workups or rinsing) in a separate, clearly labeled liquid waste container.

    • Do not mix with halogenated or heavy metal waste streams unless explicitly permitted by your institution's EHS office.

  • Contaminated Solid Waste:

    • This includes items like gloves, weigh boats, paper towels, and pipette tips with trace contamination.

    • Collect these materials in a sealable, puncture-proof container or a durable plastic bag designated for solid chemical waste.[15] This container should then be placed in a larger, labeled solid waste drum.

    • Causality: Segregating solid and liquid waste is a universal requirement for disposal facilities.[5] It prevents liquids from leaking during transport and solids from clogging pumps at treatment facilities.

  • Empty Chemical Containers:

    • An empty container that held 3-(4-Hydroxyphenyl)cyclohexanone should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16]

    • The rinseate (the solvent used for rinsing) is now hazardous waste and must be collected in your flammable liquid waste container.[16]

    • After rinsing, deface or remove the original label, and dispose of the container in a designated glass or plastic recycling bin, as per your facility's policy.[7][16]

Container Management and Labeling: Ensuring Clarity and Safety

Proper container management is a cornerstone of the RCRA regulations.[7]

  • Container Choice: Use only containers that are compatible with the waste. For solutions containing organic solvents, high-density polyethylene (HDPE) carboys are a standard choice. Glass bottles are also acceptable.[14] The container must be in good condition with no leaks or cracks.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[13][14][16] This prevents the release of vapors and protects lab personnel.

  • Labeling: Affix a hazardous waste tag to the container before the first drop of waste is added.[14][16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical names of all constituents (no abbreviations or formulas).

    • The approximate percentage of each constituent.

    • The specific hazard(s) (e.g., "Flammable," "Irritant").

    • The accumulation start date (the date the first waste was added).

On-Site Storage and Disposal Workflow

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][13]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. Once this limit is reached, it must be removed within three days.[7][13] Most laboratories should request a pickup long before this limit is reached. Containers should be submitted for pickup within 12 months of the accumulation start date.[14][17]

  • Secondary Containment: Store all liquid waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[16]

  • Requesting Disposal: When your waste container is approximately 90% full, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.[15][16] Do not transport hazardous waste yourself.[16]

The following diagram illustrates the complete decision and action workflow for proper disposal.

G cluster_generation Waste Generation & Characterization cluster_handling Handling & Segregation cluster_storage Storage & Final Disposal gen Generate Waste Containing 3-(4-Hydroxyphenyl)cyclohexanone char Characterize Waste: - Phenolic Moiety - Cyclohexanone Moiety - Potential Irritant gen->char decision Is it Hazardous Waste? char->decision seg_liquid Segregate: Concentrated / Aqueous Waste decision->seg_liquid Yes (Precautionary Principle) seg_solid Segregate: Contaminated Solids (Gloves, Tips) decision->seg_solid Yes (Precautionary Principle) container Select Compatible Container (e.g., HDPE, Glass) seg_liquid->container seg_solid->container labeling Affix & Complete Hazardous Waste Label container->labeling saa Store in Designated SAA with Secondary Containment labeling->saa pickup Container >90% Full? Request EHS Pickup saa->pickup pickup->saa No disposal Final Disposal by Licensed Professional pickup->disposal Yes

Caption: Waste Disposal Workflow for 3-(4-Hydroxyphenyl)cyclohexanone.

Emergency Procedures: Spill Management

Even with the best practices, spills can occur. For small, manageable spills:

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 1.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.[18] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collection: Using non-sparking tools, carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.[8][19]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these scientifically-grounded and procedurally sound guidelines, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety - University of Pennsylvania. Available at: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • Laboratory Waste Management. The University of North Carolina at Greensboro - Environmental Health & Safety. Available at: [Link]

  • Laboratory Waste Management Guidelines. Montclair State University - Environmental Health and Safety. Available at: [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. The University of Tennessee Health Science Center - Research Safety Affairs. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center - Office of Clinical and Research Safety. Available at: [Link]

  • Laboratory Chemical Waste Management Practice. Duke University - Occupational and Environmental Safety Office. Available at: [Link]

  • How can I dispose phenol? ResearchGate Discussion. Available at: [Link]

  • PHENOL HEALTH AND SAFETY GUIDE. International Programme on Chemical Safety (IPCS). Available at: [Link]

  • Cyclohexanone, Lab Grade Safety Data Sheet. LabAlley. Available at: [Link]

  • Safety data sheet - 1,1-Bis(4-hydroxyphenyl)cyclohexane. CPAChem. Available at: [Link]

  • Safety First: Handling and Storage Best Practices for Cyclohexanone. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • How To Dispose Non-Hazardous Waste. Hazardous Waste Experts. Available at: [Link]

  • Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply. MCF Environmental Services. Available at: [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Material Safety Data Sheet - Cyclohexanone. Cole-Parmer. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.